7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNDPHQSQMESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654004 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-19-7 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione for Pharmaceutical Research
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors and anti-inflammatory agents.[1][2][3] The functionalization of this core is key to modulating its pharmacological properties. This guide provides an in-depth, technically-grounded protocol for the synthesis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a critical intermediate for drug discovery and development. By providing a reactive site for nucleophilic substitution, the 7-chloro group enables the construction of diverse molecular libraries. This document details the primary synthetic pathway, explains the chemical principles behind each step, provides step-by-step protocols, and offers expert insights into the process, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of pyrimidine and pyridine rings creates the pyrido[2,3-d]pyrimidine system, a structure analogous to purines, which allows it to interact with a wide array of biological targets.[4] Derivatives have been investigated as inhibitors of EGFR kinase, eEF-2K, and cyclooxygenase-2 (COX-2), demonstrating their versatility and therapeutic potential.[2][5][6]
The target molecule of this guide, this compound (CAS No. 938443-19-7)[7], is particularly valuable. The chlorine atom at the 7-position serves as an excellent leaving group, facilitating reactions such as nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of various amine, ether, or thioether functionalities, providing a direct route to novel analogues with tailored biological activities. Understanding its synthesis is therefore a foundational requirement for research programs targeting this chemical space.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals a robust and widely adopted synthetic strategy. The primary approach involves the construction of the fused pyridine ring onto a pre-existing, commercially available pyrimidine precursor.
Caption: Retrosynthetic pathway for the target compound.
This analysis points to a two-step sequence:
-
Pyridine Ring Annulation: Formation of the bicyclic core by reacting 6-aminouracil with a suitable three-carbon electrophile.
-
Chlorination: Conversion of the resulting 7-hydroxy group (which exists in its tautomeric keto form) into the desired 7-chloro group.
This approach is advantageous as it utilizes readily available and inexpensive starting materials and follows well-established reaction pathways.
Primary Synthetic Pathway: Annulation from 6-Aminouracil
The most reliable and frequently documented method for constructing the pyrido[2,3-d]pyrimidine core begins with 6-aminouracil.[8] This pathway involves an electrophilic substitution at the electron-rich C5 position of the uracil ring, followed by cyclization and subsequent chlorination.
Step A: Synthesis of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (Precursor)
The formation of the pyridine ring is achieved through a condensation reaction between 6-aminouracil and a 1,3-dicarbonyl equivalent, such as malonic acid. The reaction proceeds via an initial Michael-type addition followed by intramolecular cyclization and dehydration to yield the fused tricyclic system.
Experimental Protocol:
-
Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-aminouracil (10.0 g, 78.7 mmol) and malonic acid (12.3 g, 118.1 mmol, 1.5 equiv).
-
Reaction Medium: Carefully add polyphosphoric acid (PPA) (100 mL) to the flask. The PPA serves as both the solvent and a dehydrating catalyst.
-
Reaction Conditions: Heat the reaction mixture to 120-130°C with continuous stirring under a nitrogen atmosphere. The mixture will become a thick, stirrable slurry. Maintain this temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up: After cooling to approximately 60-70°C, pour the reaction mixture slowly and carefully into a beaker containing 500 mL of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL) followed by cold ethanol (2 x 50 mL) to remove any residual acid and unreacted starting materials. Dry the resulting white to off-white solid under vacuum at 60°C to a constant weight.
Expected Outcome: This procedure typically yields the trione precursor in high purity (often >95%) with yields ranging from 75-85%.
Step B: Chlorination to Yield this compound
The critical chlorination step converts the 7-keto (enol) functionality of the precursor into the target 7-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.
Causality Behind Reagent Choice: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyridone ring to form a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion (from POCl₃ itself) in an SNAr-type mechanism.
Caption: Simplified mechanism for chlorination using POCl₃.
Experimental Protocol:
-
Apparatus Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (5.0 g, 27.6 mmol).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (50 mL, 536 mmol) to the flask. The POCl₃ acts as both the reagent and the solvent. Add N,N-dimethylaniline (1.0 mL, 7.9 mmol) as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110°C) under a nitrogen atmosphere with stirring. The reaction is typically complete within 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).
-
Work-up: Cautiously add the residual thick oil dropwise to 300 mL of crushed ice with vigorous stirring. An exothermic reaction will occur. The product will precipitate as a solid.
-
pH Adjustment: Stir the aqueous suspension for 30 minutes. If the solution is still strongly acidic, neutralize it carefully to pH 6-7 with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the purified this compound. Dry the final product under vacuum.
Data Summary and Characterization
Thorough characterization is essential to confirm the identity and purity of the final compound.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| A | 6-Aminouracil | Malonic Acid | PPA | 120-130 | 4-6 | 75-85 |
| B | Pyrido[2,3-d]pyrimidine-trione | POCl₃, N,N-Dimethylaniline | POCl₃ | 105-110 | 3-5 | 65-75 |
Table 2: Representative Analytical Data for this compound
| Analysis Type | Data |
|---|---|
| Molecular Formula | C₇H₄ClN₃O₂[7] |
| Molecular Weight | 197.58 g/mol [7] |
| Appearance | White to light yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5-12.0 (br s, 2H, NH), 8.3-8.5 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.1 (C=O), 159.8 (C=O), 154.5, 151.0, 140.0, 118.0, 108.5 |
| Mass Spec (ESI-MS) | m/z 196.0 [M-H]⁻, 198.0 [M-H+2]⁻ |
(Note: NMR shifts are representative and may vary slightly based on solvent and concentration. The pattern is key.)
Troubleshooting and Field Insights
-
Purity of 6-Aminouracil: The quality of the starting 6-aminouracil is crucial. Impurities can lead to side reactions and lower yields in the annulation step. Using high-purity material is recommended.
-
Viscosity in Step A: The reaction in PPA is very thick. Robust mechanical stirring is necessary to ensure adequate mixing and prevent localized overheating.
-
Quenching POCl₃: The work-up for the chlorination step is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling in a well-ventilated fume hood.
-
Product Purification: While direct precipitation often yields a product of reasonable purity, recrystallization is highly recommended to remove any residual phosphorus-containing impurities, which can interfere with subsequent reactions.
Conclusion
The synthesis of this compound via the condensation of 6-aminouracil followed by chlorination with phosphorus oxychloride is a robust, scalable, and reliable method.[4][8] This guide provides the necessary protocols and mechanistic understanding for researchers to confidently produce this valuable intermediate. The accessibility of this key building block empowers medicinal chemists to explore a wide chemical space, accelerating the discovery of novel therapeutics based on the potent pyrido[2,3-d]pyrimidine scaffold.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 938443-19-7 | AChemBlock [achemblock.com]
- 8. jocpr.com [jocpr.com]
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione chemical properties
An In-Depth Technical Guide to 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Privileged Scaffold for Kinase Inhibitor Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, reactivity, and its pivotal role as a versatile intermediate for the creation of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are bicyclic nitrogen-containing heterocycles analogous to purines and pteridines.[1][2] This structural similarity to endogenous nucleobases makes the pyrido[2,3-d]pyrimidine core a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][3] The presence of a chlorine atom at the 7-position provides a crucial reactive handle for synthetic diversification, making this specific molecule a valuable building block in medicinal chemistry.[4][]
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 938443-19-7 | [4] |
| Molecular Formula | C₇H₄ClN₃O₂ | [4][] |
| Molecular Weight | 197.58 g/mol | [4][] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C1NC(=O)C2=C/C=C(Cl)\N=C\2N1 | [4] |
| Predicted Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, methanol, and ethyl acetate. | [6][7] (inferred from related structures) |
Synthesis and Purification
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically originates from 6-aminouracil or its N-substituted derivatives.[8][9] These precursors undergo condensation with a suitable three-carbon electrophile to construct the fused pyridine ring. For this compound, a common strategy involves the synthesis of the parent pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione followed by a chlorination step.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-aminouracil (1 equivalent) and diethyl malonate (1.5-2.0 equivalents).
-
Heating: Heat the mixture to a high temperature (typically 180-220 °C) with stirring. The use of a high-boiling point solvent like diphenyl ether can facilitate the reaction, though solvent-free conditions are also reported.[9]
-
Reaction Causality: This is a thermal condensation reaction, a variant of the Gould-Jacobs reaction. The amino group of the uracil attacks one of the ester carbonyls of diethyl malonate, followed by intramolecular cyclization and elimination of ethanol to form the fused pyridine ring.
-
Work-up: After cooling, the solid product is typically triturated with ethanol or another suitable solvent to remove unreacted starting materials and byproducts.
-
Validation: The intermediate product is collected by filtration, washed, and dried. Its identity can be confirmed by melting point and spectroscopic analysis (¹H NMR should show the absence of the vinyl proton from the uracil starting material and the appearance of a new aromatic proton).
Step 2: Chlorination to form this compound
-
Reaction Setup: Suspend the trione intermediate from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or the addition of phosphorus pentachloride (PCl₅) can be used to increase the reactivity.
-
Heating: Heat the mixture to reflux (approx. 110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Reaction Causality: The keto-enol tautomerism of the 7-oxo group allows the enol form to be converted into a chloro group by the strong chlorinating agent POCl₃. This is a standard method for converting cyclic amides or ketones to their corresponding chloro-heterocycles.
-
Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove acidic residues, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetic acid/water mixture) or by column chromatography.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug discovery lies in its predictable and versatile reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C7 position is activated towards nucleophilic attack by the electron-withdrawing nature of the fused pyrimidine ring and the adjacent nitrogen atom. This makes it an excellent electrophilic site for reactions with a wide array of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its use in generating chemical libraries for structure-activity relationship (SAR) studies.
-
N-Alkylation/Acylation: The acidic N-H protons at the N1 and N3 positions of the dione ring can be deprotonated with a suitable base and subsequently alkylated or acylated. This allows for modification at these positions to explore additional binding interactions with target proteins.[8]
Caption: Key sites of chemical reactivity for synthetic diversification.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR (DMSO-d₆) | δ 11.0-11.5 (br s, 2H, N1-H, N3-H)δ 7.0-7.5 (d, 1H, C6-H)δ 8.0-8.5 (d, 1H, C5-H) | The N-H protons are acidic and exchangeable, appearing as broad singlets downfield. The pyridine ring protons will appear as doublets in the aromatic region, with their exact shifts influenced by the electron-withdrawing chlorine and pyrimidine ring. |
| ¹³C NMR (DMSO-d₆) | δ 160-165 (C4=O)δ 150-155 (C2=O)δ 150-160 (C7, C8a)δ 110-140 (C5, C6)δ ~100 (C4a) | Carbonyl carbons appear significantly downfield. The C7 carbon bearing the chlorine will be in the aromatic region, as will other quaternary and protonated carbons of the fused ring system. |
| IR (KBr) | ν 3100-3300 cm⁻¹ (N-H stretch)ν 1650-1710 cm⁻¹ (C=O stretch, multiple bands)ν 1550-1600 cm⁻¹ (C=N, C=C stretch) | Characteristic broad N-H stretching for the amide groups and strong, distinct carbonyl absorptions for the dione moiety are expected. Aromatic ring stretching vibrations will also be present. |
| MS (ESI) | [M-H]⁻ at m/z 196.0[M+H]⁺ at m/z 198.0 | The mass spectrum will show the molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic pattern (~3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1][2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. This scaffold acts as an ATP-competitive inhibitor by mimicking the hinge-binding interactions of adenine. This compound serves as a key intermediate for synthesizing potent inhibitors of various kinases:
-
PIM-1 Kinase: Derivatives have shown potent inhibition of PIM-1 kinase, a target in oncology, with IC₅₀ values in the nanomolar range.[11]
-
Cyclin-Dependent Kinases (CDKs): The scaffold is integral to inhibitors of CDKs, such as CDK4/6, which are crucial for cell cycle regulation. The approved breast cancer drug Palbociclib features a related pyrido[2,3-d]pyrimidin-7-one core.[1][3][12]
-
EGFR Kinase: Novel pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[13]
-
eEF-2K Inhibitors: The pyrido[2,3-d]pyrimidine-2,4-dione core has been specifically utilized to develop inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in breast cancer.[8][14]
Safety and Handling
Specific safety data for this compound is not extensively published. However, based on data for structurally similar chloro-heterocycles and pyrimidine derivatives, the following precautions are advised.[15][16][17][18]
-
GHS Hazard Statements (Predicted):
-
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and predictable synthesis, coupled with the versatile reactivity of the C7-chloro group, provides an efficient platform for the rapid generation of compound libraries. Its proven success as a core scaffold for potent and selective kinase inhibitors underscores its importance in the ongoing development of targeted therapies for cancer and other proliferative diseases. Researchers equipped with an understanding of its properties and potential are well-positioned to design the next generation of innovative therapeutics.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound 95% | CAS: 938443-19-7 | AChemBlock [achemblock.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 | CID 270260 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 938443-19-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Section 1: Introduction and Strategic Importance
This compound belongs to the pyrido[2,3-d]pyrimidine class of fused heterocyclic compounds. This scaffold is of considerable interest in pharmaceutical research due to its structural analogy to purines, which allows for interaction with a wide array of biological targets.[1][2] The pyrido[2,3-d]pyrimidine core is present in numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[3][4][5]
The strategic importance of this compound lies in its functionality as a versatile intermediate. The chloro-substituent at the 7-position and the dione moiety provide reactive handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug screening. Notably, this compound serves as a key precursor in the synthesis of mTORC1/mTORC2 inhibitors, highlighting its relevance in the development of novel cancer therapeutics.[6]
Section 2: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 938443-19-7 | [7] |
| Molecular Formula | C₇H₄ClN₃O₂ | [7] |
| Molecular Weight | 197.58 g/mol | [1] |
| Appearance | White to off-white powder | [7] |
| Purity | ≥95% (typical) | [7] |
| Solubility | Soluble in DMSO, DMF | [8] |
Section 3: Synthesis Protocol: A Proposed Route
While specific literature detailing the synthesis of this compound is not extensively available, a scientifically sound and plausible synthetic route can be proposed based on established methodologies for analogous compounds.[9] The following protocol outlines a two-step synthesis commencing from 2-amino-4-chloronicotinic acid.
Step 1: Amidation of 2-Amino-4-chloronicotinic Acid
The initial step involves the conversion of the carboxylic acid functionality of 2-amino-4-chloronicotinic acid to a primary amide. This is a standard transformation in organic synthesis.
-
Reaction: 2-amino-4-chloronicotinic acid to 2-amino-4-chloronicotinamide.
-
Reagents and Conditions:
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for the formation of the acyl chloride.
-
Ammonia (NH₃) source, such as ammonium hydroxide (NH₄OH) or ammonia gas, for the subsequent amidation.
-
Anhydrous, non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction is typically carried out at low temperatures (0 °C) during the addition of the aminating agent to control the exothermicity.
-
-
Causality: The conversion to the more reactive acyl chloride is necessary to facilitate the nucleophilic attack by ammonia. The use of anhydrous conditions is critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Step 2: Cyclization with Urea to Form the Pyrido[2,3-d]pyrimidine Core
The second step is a cyclization reaction between the newly formed 2-amino-4-chloronicotinamide and urea to construct the pyrimidine ring of the final product. This type of condensation is a known method for the formation of pyrimidine-2,4-diones.[10][11]
-
Reaction: 2-amino-4-chloronicotinamide with urea to yield this compound.
-
Reagents and Conditions:
-
Urea (NH₂CONH₂).
-
High-boiling point solvent such as diphenyl ether or Dowtherm A to achieve the necessary high temperatures for cyclization.
-
Reaction is typically heated to reflux (around 200-250 °C).
-
-
Causality: The high temperature facilitates the condensation reaction, which involves the elimination of ammonia and water molecules to form the stable, fused heterocyclic system. The choice of a high-boiling, inert solvent is crucial for reaching the required reaction temperature.
Figure 1: Proposed two-step synthesis of the target compound.
Section 4: Reactivity and Chemical Transformations
The chemical reactivity of this compound is characterized by the presence of the chloro group and the dione functionality. The dione exists in tautomeric equilibrium with its diol form, allowing for reactions typical of both ketones and enols.
A key and well-documented transformation is its conversion to 2,4,7-trichloropyrido[2,3-d]pyrimidine. This reaction is pivotal as it installs chloro groups at the 2 and 4 positions, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, thereby enabling the introduction of a wide range of substituents.
Protocol: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine
-
Starting Material: this compound
-
Reagents and Conditions:
-
Phosphoryl chloride (POCl₃) as both the chlorinating agent and solvent.
-
A catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine can be used to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours.
-
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Causality: The phosphoryl chloride reacts with the hydroxyl groups of the enol tautomer of the dione to form phosphate esters, which are then displaced by chloride ions to yield the trichlorinated product. The tertiary amine base acts as a catalyst by activating the phosphoryl chloride.
Figure 2: Conversion to the trichlorinated derivative.
Section 5: Applications in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold and intermediate for the synthesis of biologically active molecules. The pyrido[2,3-d]pyrimidine core is a "privileged structure" known to interact with various protein kinases.[12]
As mentioned, a significant application is in the synthesis of dual mTORC1/mTORC2 inhibitors.[6] The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Inhibitors of this pathway are therefore of great interest as potential anti-cancer agents. The 2,4,7-trichloropyrido[2,3-d]pyrimidine derived from the title compound can be selectively functionalized at the 2, 4, and 7 positions to generate a library of potential mTOR inhibitors.
Section 6: Spectral Data (Illustrative)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. Broad singlets for the N-H protons of the pyrimidine dione, which are exchangeable with D₂O. |
| ¹³C NMR | Carbonyl carbons of the dione in the range of δ 150-170 ppm. Aromatic carbons of the pyridine and pyrimidine rings. |
| IR (Infrared) | N-H stretching vibrations around 3100-3300 cm⁻¹. C=O stretching vibrations of the dione around 1650-1700 cm⁻¹. C-Cl stretching vibration. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |
Section 7: Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 938443-19-7 | this compound - Moldb [moldb.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
- 6. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 938443-19-7 | AChemBlock [achemblock.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a detailed, predicted spectroscopic profile based on established principles and data from closely related, structurally verified analogs. The information herein serves as an essential resource for researchers engaged in the synthesis, identification, and characterization of this compound and its derivatives, facilitating advancements in drug discovery programs.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and anticancer properties.[2][3][4] The specific compound of interest, this compound, incorporates a chlorine atom at the 7-position of the pyridine ring, a substitution that can significantly modulate its physicochemical properties and biological target interactions.
Accurate structural elucidation is paramount in the drug development pipeline. This guide provides the foundational spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—predicted for this molecule. The predictions are grounded in data from analogous structures reported in peer-reviewed literature, ensuring a high degree of scientific validity.
Molecular Structure and Atom Numbering
The structure and standard numbering convention for this compound are presented below. This numbering is used consistently throughout this guide for spectral assignments.
Figure 1: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the two protons on the pyridine ring and the two N-H protons of the pyrimidine-dione ring.
Rationale for Predictions: The chemical shifts are predicted based on the analysis of related pyrido[2,3-d]pyrimidine derivatives.[4] The pyridine ring protons (H-5 and H-6) are expected to be in the aromatic region. The electron-withdrawing nature of the adjacent nitrogen atom and the fused pyrimidine ring will deshield these protons, shifting them downfield. The chlorine atom at C-7 will further influence the electronic environment. The protons on the nitrogens of the dione ring (H-1 and H-3) are expected to appear as broad singlets at a lower field, a characteristic feature of amide protons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~11.5 - 12.0 | br s | - | N1-H |
| ~11.0 - 11.5 | br s | - | N3-H |
| ~8.4 - 8.6 | d | ~8.0 - 9.0 | H-5 |
| ~7.8 - 8.0 | d | ~8.0 - 9.0 | H-6 |
Solvent: DMSO-d₆
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-14 ppm.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted spectrum for this compound will show seven distinct signals corresponding to the seven carbon atoms in the core structure.
Rationale for Predictions: The chemical shifts of the carbonyl carbons (C-2 and C-4) are predicted to be in the range of 150-165 ppm, which is typical for amide carbonyls.[4] The carbon atom bearing the chlorine (C-7) will be significantly influenced by the electronegative halogen. The remaining aromatic carbons are assigned based on established substituent effects and data from analogous heterocyclic systems.[4][5]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161 - 163 | C-4 |
| ~159 - 161 | C-2 |
| ~153 - 155 | C-7 |
| ~151 - 153 | C-8a |
| ~138 - 140 | C-5 |
| ~118 - 120 | C-6 |
| ~105 - 107 | C-4a |
Solvent: DMSO-d₆
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental formula.
Rationale for Predictions: The molecular formula is C₇H₄ClN₃O₂. The calculated monoisotopic mass is approximately 197.00 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺. The ratio of the M to M+2 peaks will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of CO and HCN from the pyrimidine dione ring.[6]
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for C₇H₅ClN₃O₂⁺) | 198.0065 |
| [M-H]⁻ (for C₇H₃ClN₃O₂⁻) | 195.9919 |
| [M+Na]⁺ (for C₇H₄ClN₃O₂Na⁺) | 219.9884 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Acquisition Parameters:
-
Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern to verify the presence of one chlorine atom.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C=O stretching vibrations.
Rationale for Predictions: The N-H stretching vibrations of the amide groups are expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations will likely show strong absorptions around 1650-1750 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.[3]
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3300 | Medium, Broad | N-H Stretch |
| 1650 - 1750 | Strong | C=O Stretch (Amide) |
| 1400 - 1600 | Medium | C=C and C=N Aromatic Stretch |
| 700 - 800 | Medium | C-Cl Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthetic Pathway Overview
Understanding the synthesis of the target compound is crucial for anticipating potential impurities and for planning analog synthesis. Pyrido[2,3-d]pyrimidine-2,4-diones are commonly synthesized from substituted 6-aminouracil derivatives.[2][7]
Figure 2: A generalized synthetic workflow for the preparation of the target compound.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound, a compound of high interest in contemporary drug discovery. By leveraging data from structurally similar molecules, this document offers a reliable foundation for the identification and characterization of this target. The detailed experimental protocols included are intended to guide researchers in obtaining empirical data, which will be invaluable for validating and refining the predictions presented herein. As research into pyrido[2,3-d]pyrimidine derivatives continues to expand, this guide will serve as a valuable resource for scientists working to unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 | CID 270260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key synthetic intermediate, unambiguous structural confirmation is paramount. This document offers a detailed prediction of the ¹H NMR spectrum, explains the underlying principles governing the spectral features, provides a robust experimental protocol for data acquisition, and outlines a self-validating system for data interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation of complex organic molecules.
Introduction: The Role of NMR in Structural Elucidation
This compound is a fused heterocyclic system that serves as a valuable scaffold in the synthesis of various biologically active molecules, including kinase inhibitors.[2][4] Given its role as a foundational building block, confirming its structure and purity with absolute certainty is a critical first step in any synthetic campaign.
¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise structure of organic compounds in solution.[5] It provides rich information on the number of distinct protons, their electronic environments, and their spatial relationships to neighboring protons. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of each proton, thereby verifying the correct isomeric form and identifying potential impurities.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent protons.
Caption: Molecular structure with key protons highlighted.
The molecule possesses four distinct types of protons:
-
H-5: A proton on the pyridine ring, adjacent to the H-6 proton.
-
H-6: A proton on the pyridine ring, adjacent to the H-5 proton and the chlorine-bearing carbon.
-
N1-H: An amide proton in the pyrimidine ring.
-
N3-H: A second amide proton in the pyrimidine ring.
Each of these protons resides in a unique chemical and magnetic environment, which will give rise to a distinct signal in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The spectrum is best acquired in a deuterated polar aprotic solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can effectively dissolve the compound and allow for the observation of the exchangeable N-H protons.
Chemical Shift (δ)
The position of a signal (chemical shift) is primarily dictated by the electron density around the proton. Electronegative atoms and aromatic systems deshield protons, causing their signals to appear at higher chemical shifts (further downfield).
-
Aromatic Protons (H-5, H-6): These protons are attached to an electron-deficient pyridone ring, fused to an electron-withdrawing pyrimidinedione system. The nitrogen atom and the chlorine atom further withdraw electron density.[6][7] Therefore, their signals are expected in the aromatic region, typically between δ 7.5 and 8.5 ppm . The H-6 proton, being closer to the electronegative chlorine, may be slightly further downfield than H-5.
-
Amide Protons (N1-H, N3-H): N-H protons of amides and related systems are significantly deshielded and often appear as broad signals far downfield.[8] Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, they are expected to appear in the range of δ 11.0 to 12.0 ppm .[1]
Spin-Spin Coupling (J-coupling)
Spin-spin coupling, or the splitting of a signal into multiple peaks (a multiplet), arises from the magnetic influence of non-equivalent neighboring protons. The number of peaks in a multiplet is described by the "n+1 rule," where 'n' is the number of neighboring protons.
-
H-5 and H-6: These two protons are on adjacent carbons (a three-bond separation, ³J). Therefore, they will split each other's signals.
-
The signal for H-5 will be split by H-6 (n=1) into a doublet .
-
The signal for H-6 will be split by H-5 (n=1) into a doublet .
-
The coupling constant (³J_HH) for ortho-protons on a pyridine ring is typically in the range of 7-9 Hz.
-
-
N1-H and N3-H: In DMSO-d₆, these amide protons typically do not show coupling to other protons and will appear as singlets .[8] Their signals are often broadened due to quadrupole effects from the nitrogen atom and chemical exchange.[5][8]
Integration
The area under each signal is directly proportional to the number of protons it represents.[5] For this molecule, a correct spectrum will show an integration ratio of 1:1:1:1 for the H-5, H-6, N1-H, and N3-H signals, respectively.
Summary of Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.5 – 8.5 | Doublet (d) | ~7-9 | 1H |
| H-6 | 7.5 – 8.5 | Doublet (d) | ~7-9 | 1H |
| N1-H | 11.0 – 12.0 | Singlet (s, broad) | N/A | 1H |
| N3-H | 11.0 – 12.0 | Singlet (s, broad) | N/A | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[9]
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.[10][11]
-
Dissolve the solid in 0.6–0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[12] Gentle vortexing or sonication can aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particulates are present.[12][13] The sample height should be approximately 4-5 cm.[13]
-
Cap the NMR tube securely.
-
-
Data Acquisition (Using a 400 MHz Spectrometer as an example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
Set up a standard ¹H acquisition experiment. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals corresponding to the compound.
-
Pick and label the peaks, identifying their chemical shifts and coupling constants.
-
Data Interpretation and Validation: A Self-Validating System
The acquired spectrum must be critically evaluated to confirm the structure. This process serves as a self-validating check on the compound's identity and purity.
-
Signal Count: Confirm that there are exactly four distinct signals (or groups of signals) in the spectrum, excluding the solvent peak.
-
Chemical Shift Verification: Check if the signals appear in the predicted regions. The two aromatic signals should be between δ 7.5-8.5 ppm, and the two amide N-H signals should be downfield, likely above δ 11.0 ppm.
-
Multiplicity Analysis: Verify that the two aromatic signals are doublets. Measure their coupling constant (J-value); they must be identical, confirming that these two protons are coupled to each other. The two N-H signals should be singlets (and likely broad).
-
Integration Ratio: Normalize the integration of one peak to 1.0. The other three peaks must have integrations very close to 1.0, confirming the 1:1:1:1 proton ratio.
-
Impurity Check: Scrutinize the spectrum for any unexpected signals. Small peaks that do not correspond to the structure could indicate residual solvents or synthetic byproducts. Their integration relative to the main compound's signals can be used to estimate the level of impurity.
By systematically confirming these five points, a researcher can have high confidence in the structural assignment and purity of the this compound sample.
Conclusion
The ¹H NMR spectrum of this compound provides a unique fingerprint for its structural verification. The key diagnostic features are two doublets in the aromatic region (δ 7.5-8.5 ppm) and two broad singlets in the far downfield region (δ 11.0-12.0 ppm), all integrating to one proton each. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, scientists can reliably and accurately characterize this important chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. scribd.com [scribd.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed methodologies for the characterization of this and structurally related molecules.
Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Role of Mass Spectrometry
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1][2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, metabolic fate, and impurity profiles. Mass spectrometry stands as a cornerstone analytical technique, providing exquisite sensitivity and structural information essential for confirming molecular identity, elucidating fragmentation pathways, and enabling quantitative analysis.[4]
This guide will delve into the practical and theoretical aspects of analyzing this compound by mass spectrometry, with a focus on electrospray ionization (ESI) and electron ionization (EI) techniques.
I. Foundational Knowledge: Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is the bedrock of successful mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [5] |
| CAS Number | 938443-19-7 | [6] |
| Structure | A fused heterocyclic system consisting of a pyridine and a pyrimidine ring. | [5] |
The presence of nitrogen and oxygen atoms makes the molecule polar and susceptible to protonation, a key consideration for electrospray ionization. The fused aromatic system provides stability, while the chlorine substituent and the dione functionality are expected to influence its fragmentation behavior.
II. The Art of Ionization: Selecting the Optimal Method
The choice of ionization technique is critical and is dictated by the analytical question at hand. For this compound, both "soft" and "hard" ionization methods offer complementary information.
A. Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Determination
ESI is a soft ionization technique that is particularly well-suited for polar molecules and is the workhorse for liquid chromatography-mass spectrometry (LC-MS).[6][7] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.
Rationale for ESI:
-
Compatibility with LC: ESI is the premier ionization method for LC-MS, enabling the analysis of complex mixtures and the separation of isomers and impurities.[2]
-
Sensitivity: ESI can achieve high sensitivity, which is crucial for detecting low-level analytes in biological matrices or for impurity profiling.[6]
-
Soft Ionization: The gentle nature of ESI preserves the molecular ion, providing a clear indication of the molecular weight.[7]
B. Electron Ionization (EI): Unveiling the Structural Blueprint through Fragmentation
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[8] This fragmentation pattern is a molecular fingerprint that provides invaluable structural information.
Rationale for EI:
-
Structural Elucidation: The rich fragmentation pattern generated by EI can be used to piece together the structure of the molecule.[8]
-
Library Matching: EI spectra are highly reproducible and can be compared against spectral libraries for compound identification.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Compatibility: For volatile derivatives of the analyte, EI is the standard ionization method for GC-MS.[9]
III. Deciphering the Fragments: Predicted Mass Spectral Behavior
A. Predicted Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation is likely to involve the pyrimidine ring, which is a common fragmentation pattern for this class of compounds.[10][11]
A key fragmentation pathway for pyridopyrimidine-2,4(1H,3H)-diones involves the loss of isocyanic acid (HNCO) from the pyrimidine ring.[10] This is a retro-Diels-Alder type reaction. For our target molecule, this would lead to the following predicted pathway:
-
Initial Ionization: C₇H₄ClN₃O₂ + e⁻ → [C₇H₄ClN₃O₂]⁺• + 2e⁻ (m/z 197/199)
-
Loss of HNCO: [C₇H₄ClN₃O₂]⁺• → [C₆H₃ClN₂O]⁺• + HNCO (m/z 154/156)
-
Subsequent Loss of CO: [C₆H₃ClN₂O]⁺• → [C₅H₃ClN₂]⁺• + CO (m/z 126/128)
-
Loss of Chlorine Radical: [C₅H₃ClN₂]⁺• → [C₅H₃N₂]⁺ + Cl• (m/z 91)
-
Loss of HCN: [C₅H₃N₂]⁺ → [C₄H₂N]⁺ + HCN (m/z 64)
The following Graphviz diagram illustrates this predicted fragmentation pathway:
Caption: Predicted EI fragmentation pathway of this compound.
IV. Experimental Workflow: A Step-by-Step Guide
A robust and reproducible workflow is essential for obtaining high-quality mass spectrometry data.
A. Sample Preparation: The Foundation of a Good Analysis
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the mass spectrometer.[12][13]
Protocol for LC-MS (ESI):
-
Dissolution: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent to a concentration of 1 mg/mL. A mixture of methanol, acetonitrile, or water is often a good starting point.[7]
-
Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it to a final concentration of approximately 1-10 µg/mL in the mobile phase.[7]
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
-
Vialing: Transfer the filtered solution to an appropriate autosampler vial.
Protocol for Direct Infusion (EI or ESI):
-
Dissolution: Prepare a stock solution as described above.
-
Dilution: Dilute the stock solution to a final concentration of approximately 1-5 µg/mL in a volatile solvent compatible with the ionization source.
-
Infusion: Introduce the sample into the mass spectrometer via a syringe pump at a constant flow rate.
The following diagram outlines the general experimental workflow:
References
- 1. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. article.sapub.org [article.sapub.org]
- 12. organomation.com [organomation.com]
- 13. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
The Pivotal Role of the 7-Chloro Moiety in Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on a specific, highly reactive subclass: 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. The strategic placement of a chlorine atom at the 7-position serves as a crucial synthetic handle, enabling the exploration of a wide chemical space through nucleophilic substitution reactions. This guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of these compounds, with a particular emphasis on their potential as kinase inhibitors for anticancer and anti-inflammatory applications. Detailed experimental protocols and visual workflows are provided to empower researchers in the design and evaluation of novel therapeutic agents based on this privileged scaffold.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core and the Strategic Importance of the 7-Chloro Substituent
The fusion of pyrimidine and pyridine rings to form the pyrido[2,3-d]pyrimidine system has yielded a plethora of biologically active molecules.[1] These compounds are structurally analogous to purines and pteridines, allowing them to interact with a wide range of biological targets.[2] The dione substitution at the 2- and 4-positions of the pyrimidine ring is a common feature in many active derivatives, contributing to their hydrogen bonding capacity and overall pharmacophoric profile.
The introduction of a chlorine atom at the 7-position of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core (CAS: 938443-19-7) is a key strategic decision in the design of novel therapeutics.[3][] This electron-withdrawing group can modulate the electronic properties of the aromatic system, and more importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of a diverse array of functional groups at the 7-position, including amines, thiols, and alkoxides, thereby enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.
This guide will delve into the synthetic strategies to access and derivatize the this compound scaffold and will provide a comprehensive overview of the biological activities of the resulting derivatives, with a focus on their anticancer and anti-inflammatory potential mediated through kinase inhibition.
Synthesis of this compound and its Derivatives
While a definitive, peer-reviewed synthesis for this compound is not extensively detailed in the current literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds. A common strategy involves the construction of the pyridone ring onto a pre-formed pyrimidine.
A generalized synthetic approach is outlined below:
Experimental Protocol: General Procedure for the Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
This protocol is a generalized procedure based on the nucleophilic aromatic substitution of a 7-chloro precursor.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (10 mL), add the desired amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and then with a cold, non-polar solvent such as diethyl ether or hexane.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the desired 7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activities of 7-Substituted Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
The derivatization of the 7-chloro core has led to the discovery of compounds with a range of biological activities, most notably as inhibitors of various protein kinases.
Anticancer Activity: Targeting Kinases in Cancer Proliferation
A significant body of research has focused on the development of 7-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones as anticancer agents.[1] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell growth and survival.
eEF-2K is an atypical serine/threonine kinase that plays a role in the regulation of protein synthesis. Its inhibition is a potential therapeutic strategy for cancer. A series of 7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as eEF-2K inhibitors.[5][6]
| Compound | R¹ | R² | R³ | IC₅₀ (nM) for eEF-2K | Ref |
| 1 | H | CONH₂ | Cyclopropyl | 420 | [6] |
| 2 | Propyl | CONH₂ | Cyclopropyl | 930 | [6] |
| 3 | Methyl | CONH₂ | Cyclopropyl | >10,000 | [5] |
Table 1: In vitro inhibitory activity of selected 7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives against eEF-2K.[5][6]
Structure-Activity Relationship Insights:
-
The presence of a carboxamide group at the 6-position is crucial for activity.
-
Small alkyl groups at the N-3 position of the pyrimidine ring are tolerated, with propyl showing good activity.
-
A cyclopropyl group at the N-1 position appears to be favorable for potent inhibition.
JAK3 is a member of the Janus family of tyrosine kinases and is a key player in cytokine signaling in immune cells. Dysregulation of JAK3 signaling is implicated in various hematological malignancies and autoimmune diseases. Pyrido[2,3-d]pyrimidin-7-ones have been identified as potent and selective JAK3 inhibitors.[7]
| Compound | R (at 7-position) | IC₅₀ (nM) for JAK3 | Ref |
| 10f | Substituted amine | 2.0 | [7] |
Table 2: Inhibitory activity of a representative 7-substituted pyrido[2,3-d]pyrimidin-7-one against JAK3.[7]
Mechanism of Action: Kinase Inhibition
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy. Certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed and evaluated as selective COX-2 inhibitors.
| Compound | R (at 7-position) | % Edema Inhibition (10 mg/kg) | Ref |
| 1 | Phenyl | 60% |
Table 3: Anti-inflammatory activity of a 7-phenyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative in a paw edema model.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, kinase buffer, 96-well plates, and detection reagents.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add the kinase and test compound to the wells of a 96-well plate and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 30 °C for a specified duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a valuable platform for the development of novel therapeutic agents. Its inherent reactivity at the 7-position allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of various biological targets, particularly protein kinases. The anticancer and anti-inflammatory activities of derivatives of this scaffold highlight its potential in addressing significant unmet medical needs.
Future research in this area should focus on:
-
Optimization of existing leads: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of new biological targets: Screening of 7-substituted derivative libraries against a broader range of kinases and other enzymes.
-
In vivo evaluation: Advancing promising candidates into preclinical animal models to assess their efficacy and safety.
-
Development of novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.
The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. This compound 95% | CAS: 938443-19-7 | AChemBlock [achemblock.com]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Pyrido[2,3-d]pyrimidines: A Technical Guide to Novel Inhibitor Discovery
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently demonstrate a remarkable capacity for potent and selective biological activity. The pyrido[2,3-d]pyrimidine scaffold has firmly established itself as one such "privileged" structure.[1][2][3] Its inherent drug-like properties and synthetic tractability have propelled it to the forefront of inhibitor design, leading to the discovery of novel therapeutics targeting a wide array of diseases, most notably cancer.[1][2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical methodologies for the discovery and development of novel pyrido[2,3-d]pyrimidine-based inhibitors. We will delve into the strategic considerations behind synthetic routes, the intricacies of biological evaluation, and the elucidation of mechanisms of action, all grounded in field-proven insights and validated protocols.
The Strategic Synthesis of the Pyrido[2,3-d]pyrimidine Core
The synthetic accessibility of a scaffold is paramount to its successful exploitation in a drug discovery program. The pyrido[2,3-d]pyrimidine core can be constructed through several strategic approaches, primarily categorized by the ring system of the starting material. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies.
Building from a Pyrimidine Precursor
A common and versatile approach involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine.[5][6][7] This strategy is particularly advantageous when diverse functionality is desired on the pyrimidine portion of the scaffold.
A widely employed method starts with a 6-aminouracil derivative. The reaction of 6-aminouracil with α,β-unsaturated ketones can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines.[5][7] Similarly, reacting 6-amino-1,3-dimethyluracil with Mannich bases is another effective route.[5][7]
Illustrative Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative
This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine-2,4-dione derivative, a common core for various kinase inhibitors.
Step 1: Synthesis of the 6-aminouracil precursor. This can be achieved through various established methods depending on the desired substituents at the N1 and N3 positions.
Step 2: Condensation with a suitable three-carbon synthon. For instance, the reaction of a 6-amino-1,3-disubstituted uracil with an appropriate aldehyde and a compound containing an active methylene group (e.g., malononitrile) in a multi-component reaction.
Step 3: Cyclization to form the pyridine ring. This is often acid- or base-catalyzed and can occur in a one-pot fashion with the condensation step.
Step 4: Purification. The crude product is typically purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine derivative.
Building from a Pyridine Precursor
Alternatively, the pyrimidine ring can be annulated onto a pyridine starting material.[5][7] This approach is favored when the desired substitutions are primarily on the pyridine ring. A common starting material for this strategy is an ortho-aminonicotinonitrile derivative.
Illustrative Protocol: Synthesis from an o-aminonicotinonitrile
Step 1: Acylation or thioacylation of the amino group. The o-aminonicotinonitrile is reacted with an acylating or thioacylating agent to introduce the necessary functionality for cyclization.
Step 2: Intramolecular heterocyclization. The acylated intermediate undergoes intramolecular cyclization, often under thermal or catalytic conditions, to form the pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine core.[8]
Step 3: Further functionalization. The resulting pyrido[2,3-d]pyrimidine can be further modified at various positions to explore the SAR.
Biological Evaluation: Identifying and Characterizing Inhibitory Activity
The diverse biological activities of pyrido[2,3-d]pyrimidine derivatives necessitate a multi-faceted approach to their biological evaluation.[1][4][6] The initial screening strategy is typically guided by the therapeutic area of interest.
Target-Based Screening: A Focus on Kinase Inhibition
Given the prevalence of pyrido[2,3-d]pyrimidines as kinase inhibitors, a primary focus of biological evaluation is often on their activity against a panel of relevant kinases.[1][4]
Key Kinase Targets for Pyrido[2,3-d]pyrimidine Inhibitors:
-
EGFR (Epidermal Growth Factor Receptor): Particularly important in non-small cell lung cancer (NSCLC), with derivatives designed to inhibit mutated forms like EGFRL858R/T790M.[9]
-
PIM-1 Kinase: A serine/threonine kinase implicated in various cancers, making it a promising therapeutic target.[3][8][10][11]
-
CDKs (Cyclin-Dependent Kinases): Essential for cell cycle regulation, with inhibitors like CDK2 and CDK4 antagonists showing anti-proliferative activity.[12]
-
VEGFR-2/HER-2: Key regulators of angiogenesis and cell proliferation in cancer.[13]
-
eEF-2K (eukaryotic Elongation Factor-2 Kinase): Involved in protein synthesis and a target in cancer therapy.[14][15]
-
DYRK1A/B (Dual-specificity tyrosine phosphorylation-regulated kinase 1A/B): Implicated in neurodegenerative diseases and cancer.[16]
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for the discovery and optimization of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (in DMSO)
-
Assay buffer
-
Wash buffer
-
Antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the kinase-specific substrate.
-
Add the recombinant kinase to each well.
-
Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add the primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the HRP substrate.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Phenotypic Screening: Assessing Cellular Effects
Phenotypic screening, which measures the effect of a compound on cellular behavior, is a powerful approach for identifying inhibitors with novel mechanisms of action.
Common Phenotypic Assays:
-
Cytotoxicity/Anti-proliferative Assays: These assays, such as the MTT or CellTiter-Glo assays, are used to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).[12][13]
-
Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis by a compound.[8][10][11]
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G1, G2/M).[9][11]
Data Summary: Representative Pyrido[2,3-d]pyrimidine Inhibitors
| Compound Class | Target(s) | Key In Vitro Activity | Cell Line(s) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | IC50 = 420 nM | MDA-MB-231 | [14][15] |
| 4-Aminopyrido[2,3-d]pyrimidine | CDK2/Cyclin A | IC50 = 0.09 µM | A431, SNU638, HCT116 | [12] |
| Thieno[3,2-d]pyrimidine derivative | EGFRL858R/T790M | IC50 = 13 nM | H1975, A549 | [9] |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | IC50 = 11.4 nM | MCF-7, HepG2 | [8][11] |
| Pyrido[2,3-d]pyrimidine derivative | HCV NS5A | Potent inhibition of genotypes 1a and 1b | Replicon assay | [17] |
| Cyanopyridone Derivative | VEGFR-2/HER-2 | IC50 = 0.124 µM (VEGFR-2), 0.077 µM (HER-2) | MCF-7, HepG2 | [13] |
Elucidating the Mechanism of Action
Understanding how a pyrido[2,3-d]pyrimidine inhibitor exerts its biological effect is crucial for its further development. This involves a combination of biochemical, cellular, and computational approaches.
Kinase Inhibition: An ATP-Competitive Mechanism
For many pyrido[2,3-d]pyrimidine-based kinase inhibitors, the primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase.[4][12][18] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathway.
Signaling Pathway: Inhibition of a Generic Kinase Pathway
Caption: Pyrido[2,3-d]pyrimidine inhibitors often act by competitively binding to the ATP pocket of kinases, thereby blocking downstream signaling.
Induction of Apoptosis
Beyond direct enzyme inhibition, many potent pyrido[2,3-d]pyrimidine derivatives induce programmed cell death, or apoptosis.[8][10][11] This is a highly desirable trait for anticancer agents. The induction of apoptosis can be confirmed by observing an increase in markers like cleaved caspase-3.
Molecular Modeling and Docking
Computational studies, such as molecular docking, are invaluable for visualizing the binding mode of an inhibitor within the active site of its target protein.[12] These studies can reveal key hydrogen bond interactions and hydrophobic contacts that contribute to binding affinity, thereby guiding the rational design of more potent and selective inhibitors.
Future Directions and Conclusion
The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel inhibitors with significant therapeutic potential. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase or even a particular mutant form of a kinase to minimize off-target effects.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against drug-resistant forms of target proteins.
-
Exploring New Therapeutic Areas: Expanding the application of pyrido[2,3-d]pyrimidine-based inhibitors to other diseases, such as inflammatory and infectious diseases.[6][7][19]
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 14. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. Discovery of pyrido[2,3-d]pyrimidine-based inhibitors of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have been extensively explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][3] Their versatility allows for synthetic modifications that can be tailored to target a wide array of enzymes and signaling pathways, making them a focal point in modern drug discovery.[1][4] This document provides a comprehensive guide to utilizing 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a representative member of this class, in a series of cell-based assays designed to elucidate its mechanism of action, with a specific focus on its potential as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.
Scientific Background: TAK1 as a Critical Signaling Node
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial intracellular signaling molecule.[5][6] It acts as a central hub for various stress and inflammatory signals, including those from cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7] Upon activation, TAK1 initiates a cascade of downstream signaling events, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[5][7] These pathways are instrumental in regulating inflammation, immune responses, cell survival, and apoptosis.[8]
Dysregulation of TAK1 signaling is implicated in a variety of diseases, including inflammatory disorders and numerous cancers.[6][8] In many cancers, elevated TAK1 expression and activity contribute to tumor progression, metastasis, and resistance to chemotherapy by promoting cell survival and inhibiting apoptosis.[8] Consequently, the inhibition of TAK1 has emerged as a promising therapeutic strategy.[5][6] Given the structural similarities of this compound to known kinase inhibitors, particularly those targeting pathways like TAK1, the following protocols are designed to rigorously evaluate its potential as a TAK1 inhibitor.[2][9]
The TAK1 Signaling Cascade
The diagram below illustrates the canonical TAK1 signaling pathway initiated by TNF-α, a common pro-inflammatory stimulus. Binding of TNF-α to its receptor (TNFR1) triggers the recruitment of adaptor proteins, leading to the formation of a complex that activates the TAK1-TAB1/2/3 complex.[7] Activated TAK1 then phosphorylates and activates the IKK complex (IKKα/β/γ), which in turn phosphorylates IκBα.[10] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[7][8] Simultaneously, TAK1 activates the MKKs, which then phosphorylate and activate p38 and JNK.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a tiered approach to characterizing the cellular activity of this compound. It is recommended to first determine the cytotoxic profile of the compound to establish appropriate working concentrations for subsequent mechanistic assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.[11]
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231) or colon cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of TAK1 Downstream Signaling
Objective: To investigate whether this compound inhibits the TNF-α-induced phosphorylation of key downstream targets of TAK1, such as p38 and IκBα.[12][13]
Materials:
-
MDA-MB-231 or HCT116 cells
-
6-well plates
-
This compound
-
Recombinant human TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: phospho-TAK1, TAK1, phospho-p38, p38, phospho-IκBα, IκBα, GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 3-6 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (at non-toxic concentrations determined from the MTT assay) for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the compound-treated cells to the TNF-α stimulated control.
Protocol 3: NF-κB Reporter Assay
Objective: To functionally assess the inhibition of the NF-κB pathway by this compound. This assay utilizes a cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).
Materials:
-
HEK293 or similar cell line stably expressing an NF-κB luciferase reporter
-
96-well white, clear-bottom plates
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Data Acquisition: Read the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with CellTiter-Glo® or similar). Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the inhibition of TAK1 by this compound, especially in combination with TNF-α, induces apoptosis.[12][13] TAK1 inhibition can sensitize cells to TNF-α-induced apoptosis.[8]
Materials:
-
MDA-MB-231 or HCT116 cells
-
12-well plates
-
This compound
-
Recombinant human TNF-α
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 12-well plate. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations, with and without TNF-α (e.g., 20 ng/mL), for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Data Presentation and Interpretation
Experimental Workflow Overview
Caption: Tiered approach for compound characterization.
Expected Quantitative Outcomes
The following table summarizes hypothetical data for a compound that effectively inhibits the TAK1 pathway.
| Assay | Parameter Measured | Expected Result with Compound |
| MTT Assay | Cell Viability (IC₅₀) | Dose-dependent decrease in viability (e.g., IC₅₀ = 5 µM) |
| Western Blot | p-p38 / total p38 ratio | Dose-dependent decrease upon TNF-α stimulation |
| Western Blot | p-IκBα / total IκBα ratio | Dose-dependent decrease upon TNF-α stimulation |
| NF-κB Reporter | Luciferase Activity | Dose-dependent inhibition of TNF-α-induced activity |
| Apoptosis Assay | % Apoptotic Cells | Increase in apoptosis, especially with TNF-α co-treatment |
Trustworthiness and Self-Validation
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. researchgate.net [researchgate.net]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Biochemical Assay for Characterizing 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Kinase Inhibition Profiling
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit potent inhibitory activity against various protein kinases.[1][2] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Compounds based on this heterocyclic system have been successfully developed as inhibitors for targets such as Cyclin-Dependent Kinase 4 (CDK4), mTOR, and Threonine Tyrosine Kinase (TTK).[5][6][7] Given this precedent, it is imperative to characterize the kinase inhibitory potential of novel derivatives like 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
This document provides a comprehensive guide to performing a robust in vitro kinase inhibition assay. We will detail the principles behind the chosen methodology, provide step-by-step protocols for both initial screening and potency determination (IC50), and explain the critical aspects of data analysis and interpretation. The goal is to equip researchers with a self-validating system to accurately determine the inhibitory activity and selectivity of this compound.
Part 1: Assay Selection and Principles
Choosing the right assay is critical for generating reliable and reproducible data.[8][9] For the initial characterization of a novel compound, a homogenous, high-throughput compatible method is ideal. We will focus on a luminescence-based assay platform, specifically the ADP-Glo™ Kinase Assay .
Why ADP-Glo™? The Causality Behind the Choice
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[3] The ADP-Glo™ assay quantitatively measures the amount of ADP produced, which is directly proportional to kinase activity.[3][10] This format offers several distinct advantages over other methods:
-
Universal Applicability: Since all kinase reactions produce ADP, the assay is compatible with virtually any kinase and substrate combination, including protein, peptide, lipid, or small molecule substrates.[3][11]
-
High Sensitivity and Dynamic Range: The assay uses a luciferase-based system to generate a light signal, offering high sensitivity and a broad dynamic range. This allows for the use of low enzyme concentrations, which is often more physiologically relevant.[12]
-
Resistance to Compound Interference: Luminescence-based readouts are generally less susceptible to interference from fluorescent or colored compounds compared to fluorescence-based assays.[9][12]
-
Physiological ATP Concentrations: The assay chemistry is robust and can be performed at ATP concentrations near the Michaelis constant (Km) of the kinase, which is crucial for accurately determining the potency of ATP-competitive inhibitors.[8][13]
The overall workflow is a two-step process that first terminates the kinase reaction and depletes the remaining ATP, and then converts the generated ADP into a quantifiable luminescent signal.[14]
Part 2: Experimental Design & Protocols
A rigorous experimental design is the foundation of trustworthy data. The following protocols are designed to be self-validating by including essential controls.
Workflow Overview
The experimental process can be visualized as a clear, sequential workflow.
Caption: General workflow for the kinase inhibition assay.
Protocol 1: Initial Single-Point Screen
Objective: To quickly determine if this compound exhibits inhibitory activity against a kinase of interest at a single, high concentration (e.g., 10 µM).
Materials:
-
This compound
-
Recombinant active kinase (e.g., CDK4/CycD1, TTK)
-
Appropriate peptide or protein substrate (e.g., MBP for ERK2)
-
Adenosine 5'-triphosphate (ATP), high purity
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution to achieve a final assay concentration of 10 µM with a final DMSO concentration ≤1%.
-
-
Assay Plate Setup (per well, 15 µL total reaction volume):
-
Test Wells: 1.5 µL of the test compound dilution.
-
Positive Control (0% Inhibition): 1.5 µL of DMSO.
-
Negative Control (100% Inhibition/Background): 1.5 µL of DMSO.
-
Add 6 µL of kinase solution (pre-diluted in Kinase Assay Buffer) to the Test and Positive Control wells.
-
Add 6 µL of Kinase Assay Buffer (no enzyme) to the Negative Control wells.
-
Gently mix and incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Substrate/ATP master mix in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 7.5 µL of the Substrate/ATP mix to all wells to start the reaction.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to generate the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the potency of the inhibitor by measuring its effect over a range of concentrations and calculating the half-maximal inhibitory concentration (IC50).[15][16]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO to create a 10-point concentration curve. A typical starting concentration for the curve might be 100 µM.
-
-
Assay Plate Setup and Kinase Reaction:
-
Follow the same procedure as the single-point screen, but instead of a single concentration, add 1.5 µL of each concentration from the serial dilution series to the respective wells.
-
Include positive (DMSO only) and negative (no enzyme) controls.
-
-
ADP Detection and Data Acquisition:
-
Follow steps 4 and 5 from Protocol 1.
-
Part 3: Data Analysis and Interpretation
Calculating Percent Inhibition
The first step is to normalize the data. The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 x (1 - (SignalTest - SignalNegative) / (SignalPositive - SignalNegative))
Where:
-
SignalTest is the luminescence from the wells with the inhibitor.
-
SignalPositive is the average luminescence from the DMSO-only wells (0% inhibition).
-
SignalNegative is the average luminescence from the no-enzyme wells (100% inhibition).
IC50 Curve Fitting
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response (variable slope) curve using a non-linear regression analysis software (e.g., GraphPad Prism).[16] This curve provides the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
Data Presentation
Quantitative data should be summarized in a clear, structured table.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 150 | 8 |
| Kinase B | >10,000 | 25 |
| Kinase C | 850 | 15 |
Table 1: Example inhibitory activity data. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.
Part 4: Mechanism of Action and Selectivity
Understanding how an inhibitor works is a critical next step. Pyrido[2,3-d]pyrimidine derivatives often act as ATP-competitive inhibitors.[2]
Caption: Mechanism of an ATP-competitive kinase inhibitor.
Trustworthiness Through Selectivity Profiling
A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects.[4][15] It is highly recommended to profile this compound against a broad panel of kinases (kinome screening). This provides a selectivity profile and helps identify potential liabilities or new therapeutic opportunities.
Conclusion
This application note provides a detailed and scientifically grounded framework for the biochemical characterization of this compound. By employing the luminescence-based ADP-Glo™ assay and following the described protocols for screening and IC50 determination, researchers can generate high-quality, reliable data on the compound's inhibitory potential. This information is a critical first step in the journey of drug discovery and development, paving the way for further mechanistic studies and cellular assays.
References
- 1. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Cytotoxicity Evaluation of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This class of nitrogen-containing heterocyclic compounds has garnered substantial interest for its potential as anticancer agents, with derivatives demonstrating the ability to inhibit various kinases, arrest the cell cycle, and induce apoptosis in tumor cells.[1][2][3][4] Specifically, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of critical signaling molecules like Epidermal Growth Factor Receptor (EGFR) and protein kinases such as PIM-1, which are often dysregulated in cancer.[1][4][5]
This application note provides a comprehensive guide for the initial in vitro cytotoxicity evaluation of a novel compound, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . We present a structured, multi-assay approach to characterize its cytotoxic and cytostatic effects, determine its potency, and elucidate its preliminary mechanism of action in relevant cancer cell lines. The protocols outlined herein are designed to be robust and self-validating, providing researchers with a solid framework for assessing the anticancer potential of this and other related compounds.
Principle of the Experimental Approach
A multi-faceted approach is essential for a thorough initial assessment of a novel compound's cytotoxicity. This guide employs a three-tiered strategy:
-
Metabolic Viability Assessment (MTT Assay): This initial screening assay quantifies cellular metabolic activity, which serves as a proxy for cell viability.[6][7] It allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Cell Membrane Integrity Assessment (LDH Assay): To differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, this assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[8][9]
-
Apoptosis Detection (Annexin V/PI Staining): To investigate if the compound induces programmed cell death, this flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[10][11] This provides crucial mechanistic insight into how the compound affects cancer cells.
This tiered approach ensures a comprehensive initial characterization, from which further, more detailed mechanistic studies can be designed.
Caption: Overall experimental workflow for cytotoxicity evaluation.
PART 1: Cell Line Selection and Maintenance
The choice of cell lines is critical and should ideally represent different cancer types to assess the breadth of the compound's activity. For this guide, we propose three commonly used and well-characterized adherent human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line. These are alveolar basal epithelial cells and are a standard model for lung cancer research.[12][13]
-
MCF-7: A human breast adenocarcinoma cell line. It is an estrogen receptor (ER)-positive line, making it a valuable model for hormone-responsive breast cancer.[14][15][16]
-
HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used human cell lines in scientific research.[17][18]
Protocol 1.1: General Cell Culture and Subculturing
Causality: Maintaining cells in the exponential growth phase (typically 30-85% confluency) is paramount for experimental reproducibility.[17] Over-confluent or sparse cultures can exhibit altered metabolic rates and drug sensitivities, leading to unreliable data.
Materials:
-
Selected cell line (A549, MCF-7, or HeLa)
-
Appropriate complete growth medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Cell Line Specific Culture Conditions:
| Cell Line | Base Medium | FBS Conc. | Supplements | Doubling Time (Approx.) | Subculture Ratio |
| A549 | F-12K Medium[13][19] | 10% | 1% Pen-Strep | 22-40 hours[12] | 1:4 to 1:9 |
| MCF-7 | Eagle's MEM (EMEM)[14][16] | 10% | 0.01 mg/mL human insulin, 1% NEAA, 1% Pen-Strep | 30-40 hours[14] | 1:2 to 1:4 |
| HeLa | Eagle's MEM (EMEM)[17] | 10% | 1% Pen-Strep | 16-24 hours[17][20] | 1:2 to 1:6 |
Procedure:
-
Maintain cells in T-75 flasks at 37°C in a 5% CO2 humidified incubator.[12][14][17]
-
When cells reach 70-80% confluency, perform subculturing.[21]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that can inhibit trypsin activity.[16]
-
Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring it covers the entire cell layer. Incubate at 37°C for 3-5 minutes, or until cells detach.[12][14]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium. The serum in the medium will inactivate the trypsin.[12]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the appropriate volume of the cell suspension to a new T-75 flask containing fresh, pre-warmed medium according to the recommended split ratio.
-
Confirm attachment and morphology using a microscope after 24 hours.
PART 2: Cytotoxicity and Viability Assays
Protocol 2.1: MTT Metabolic Viability Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[22]
Materials:
-
Cells cultured as described in Protocol 1.1
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[23]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Trustworthiness: Always include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) to account for any solvent-induced toxicity. Also include a "no-cell" blank (medium only) and an "untreated cell" control (cells with medium only).
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[24]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2.2: LDH Membrane Integrity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8][25] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a key indicator of necrosis or late-stage apoptosis.[8][9] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[26]
Materials:
-
Cells treated as in the MTT assay (steps 1-5)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (provided in the kit, for maximum LDH release control)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:
-
Incubation: After the desired treatment period (e.g., 24 hours), add 10 µL of the Lysis Buffer provided in the kit to the "Maximum LDH Release" control wells. Incubate for 45 minutes at 37°C.[26]
-
Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[26]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[26]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[26]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
First, subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100
-
PART 3: Mechanistic Apoptosis Assay
Protocol 3.1: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
Principle: This assay differentiates between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[11][27] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Materials:
-
Cells treated with the test compound (at the predetermined IC50)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for a relevant time point (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells. To harvest adherent cells, wash with PBS and detach using trypsin. Combine all cells for each condition.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[27]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[27]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube just before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Expert Insight: Be sure to set up proper compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells (due to primary necrosis/injury).
Caption: Hypothetical signaling pathway for apoptosis induction.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Example IC50 Values (µM) after 48h Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| 7-chloropyrido[...]dione | 12.5 ± 1.8 | 8.2 ± 0.9 | 15.1 ± 2.3 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.6 ± 0.09 |
Table 2: Example Cytotoxicity Profile at 24h
| Treatment | % Cytotoxicity (LDH Release) | % Apoptosis (Annexin V+) |
| Vehicle Control | 2.1 ± 0.5% | 4.5 ± 1.1% |
| Compound (at IC50) | 15.3 ± 2.2% | 45.8 ± 3.5% |
| Compound (at 2x IC50) | 28.7 ± 3.1% | 68.2 ± 4.2% |
Conclusion
This application note provides a robust framework for the initial characterization of the cytotoxic properties of this compound. By systematically applying assays for metabolic viability, membrane integrity, and apoptosis, researchers can efficiently determine the compound's potency, distinguish between cytotoxic and cytostatic effects, and gain preliminary insights into its mechanism of action. The results from these foundational studies will be crucial for guiding subsequent investigations, including cell cycle analysis, target identification, and eventual in vivo efficacy studies.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. A549 Cell Subculture Protocol [a549.com]
- 13. reprocell.com [reprocell.com]
- 14. mcf7.com [mcf7.com]
- 15. MCF7 | Culture Collections [culturecollections.org.uk]
- 16. elabscience.com [elabscience.com]
- 17. hela-transfection.com [hela-transfection.com]
- 18. HeLa - Wikipedia [en.wikipedia.org]
- 19. genome.ucsc.edu [genome.ucsc.edu]
- 20. exploratorium.edu [exploratorium.edu]
- 21. encodeproject.org [encodeproject.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. atcc.org [atcc.org]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. scientificlabs.co.uk [scientificlabs.co.uk]
- 27. kumc.edu [kumc.edu]
Application Note: A High-Throughput Screening Workflow for Pyrido[2,3-d]pyrimidine Libraries
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This structural motif is of significant interest in drug discovery, particularly in oncology, due to its ability to modulate the activity of various protein kinases.[4][5][6][7] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of key signaling proteins such as tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR), making them attractive candidates for the development of novel therapeutics.[4][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large small-molecule libraries to identify "hits" that modulate a specific biological target or pathway.[8][9][10][11] This application note provides a comprehensive, field-proven experimental design for the screening of pyrido[2,3-d]pyrimidine libraries. It details a multi-stage workflow, from initial library preparation and primary screening to hit confirmation and secondary assays, ensuring a robust and efficient path to identifying promising lead compounds. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important chemical class.
Library Preparation and Management
The quality and diversity of the screening library are paramount to the success of any HTS campaign. Pyrido[2,3-d]pyrimidine libraries can be sourced from commercial vendors or synthesized in-house.[1][2]
Key Considerations for Library Acquisition:
-
Structural Diversity: The library should encompass a wide range of substitutions on the pyrido[2,3-d]pyrimidine core to explore a broad chemical space.
-
Physicochemical Properties: Compounds should adhere to drug-like properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success.
-
Purity and Integrity: Each compound should be of high purity (typically >95%) and its structure confirmed by analytical methods such as LC-MS and NMR.
Protocol for Library Plating:
-
Solubilization: Dissolve compounds in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
-
Plate Formatting: Using automated liquid handlers, create master plates by arraying the compounds in 96- or 384-well formats.
-
Assay-Ready Plates: Prepare daughter plates by diluting the master plates to an intermediate concentration. These plates will be further diluted to the final assay concentration.
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and moisture absorption.
The Screening Cascade: A Multi-Tiered Approach
A tiered screening approach is employed to efficiently identify and validate true hits while minimizing false positives and negatives. This cascade typically consists of a primary screen, a confirmatory screen, and a panel of secondary assays.
Caption: A typical HTS workflow for pyrido[2,3-d]pyrimidine libraries.
Primary Screening: Identifying Initial Hits
The primary screen is a single-concentration assay designed to rapidly identify compounds with activity against the target of interest. Given that many pyrido[2,3-d]pyrimidines are kinase inhibitors, a common primary assay is a biochemical kinase activity assay.[12][13] However, a cell-based assay measuring a relevant phenotype, such as cell viability, can also be employed.[14][15]
2.1.1. Biochemical Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal platform suitable for screening a wide range of kinases.[16]
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a final volume of 5 µL.
-
Compound Addition: Add 50 nL of the pyrido[2,3-d]pyrimidine compound from the assay-ready plate to achieve the desired final concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
2.1.2. Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[17][18][19] This assay is particularly useful for identifying compounds that inhibit cancer cell proliferation.
Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the pyrido[2,3-d]pyrimidine compounds to the wells at a single concentration (e.g., 10 µM).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Data Acquisition: Read the luminescence on a plate reader.
Confirmatory Screening and Dose-Response Analysis
Compounds identified as "hits" in the primary screen are subjected to a confirmatory screen to eliminate false positives. This involves re-testing the active compounds in the same assay, often in a dose-response format to determine their potency (IC50 or EC50).
Data Analysis and Hit Selection Criteria:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Threshold: Typically defined as a percentage inhibition or activation relative to controls (e.g., >50% inhibition).
-
Dose-Response Curves: Hits are confirmed if they exhibit a sigmoidal dose-response curve with a determinable IC50/EC50 value.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Measures the statistical effect size and is used to assess the quality of an HTS assay. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% |
| Hit Confirmation Rate | The percentage of primary hits that are confirmed upon re-testing. | Target-dependent |
Secondary and Orthogonal Assays for Hit Validation
Confirmed hits are further characterized using a panel of secondary and orthogonal assays to confirm their mechanism of action, assess selectivity, and rule out non-specific activity.
Orthogonal Biochemical Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal biochemical assay. For example, if the primary screen was a luminescence-based kinase assay, a secondary assay could be a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Cellular Target Engagement Assays
Cellular target engagement assays are crucial to verify that a compound interacts with its intended target in a physiological context.[20] The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein target in live cells.
Phenotypic and Functional Cell-Based Assays
A variety of cell-based assays can be employed to elucidate the functional consequences of target inhibition by the hit compounds.[14][21][22]
3.3.1. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[23][24]
Protocol: MTT Assay
-
Cell Treatment: Seed and treat cells with compounds as described for the CellTiter-Glo® assay.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[23]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[23]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]
3.3.2. Apoptosis and Cell Cycle Assays
To understand the mechanism of cell death induced by the compounds, assays that measure apoptosis (e.g., caspase-3/7 activity) and cell cycle progression (e.g., flow cytometry with propidium iodide staining) are highly informative.
Hit-to-Lead Optimization
The final stage of the screening process is the transition from a validated hit to a lead compound.[26][27] This involves a multidisciplinary effort, including medicinal chemistry to synthesize analogs for structure-activity relationship (SAR) studies, and in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to assess the drug-like properties of the compounds.[28][29][30]
Caption: Iterative cycle of hit-to-lead optimization.
Conclusion
The experimental design detailed in this application note provides a robust framework for the successful screening of pyrido[2,3-d]pyrimidine libraries. By employing a tiered approach that combines high-throughput biochemical and cell-based assays with rigorous hit validation and characterization, researchers can efficiently identify and advance promising compounds into the drug discovery pipeline. The use of validated assay technologies and a logical screening cascade, as outlined here, is critical for maximizing the potential of this important class of molecules in the development of new medicines. For further guidance on assay development and best practices, the scientific community is encouraged to consult resources such as the Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS).[31][32][33][34][35]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. criver.com [criver.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 22. news-medical.net [news-medical.net]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Hit to lead - Wikipedia [en.wikipedia.org]
- 27. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
- 30. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 31. ncats.nih.gov [ncats.nih.gov]
- 32. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 33. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. eurogct.org [eurogct.org]
Preparation of High-Purity Stock Solutions of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the critical considerations and step-by-step protocols for the accurate preparation of stock solutions of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Emphasizing scientific integrity and experimental causality, this document provides insights into solvent selection, gravimetric and volumetric best practices, and stability considerations to ensure the reproducibility and reliability of experimental data in research and drug development settings.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to endogenous purines, allowing for interactions with a variety of biological targets.[1][2] Pyrido[2,3-d]pyrimidine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.[3][4] The accuracy and purity of stock solutions of this compound are paramount for generating reliable and reproducible results in downstream biological assays and other sensitive applications.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 938443-19-7 | Advanced ChemBlocks |
| Molecular Formula | C₇H₄ClN₃O₂ | Advanced ChemBlocks |
| Molecular Weight | 197.58 g/mol | Advanced ChemBlocks |
| Appearance | Typically a solid powder | Inferred |
The Criticality of Solvent Selection
The choice of solvent is the most critical factor in the preparation of a stable and accurate stock solution. An ideal solvent will fully dissolve the compound at the desired concentration, be inert with respect to the compound, and be compatible with the intended downstream application.
While specific solubility data for this compound is not extensively published, the general properties of heterocyclic and chlorinated compounds suggest the following:
-
Polar Aprotic Solvents: Due to the presence of polar functional groups (carbonyls, amines) and the overall planar structure, polar aprotic solvents are likely to be effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are primary candidates for achieving high concentration stock solutions.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol may be suitable, although likely for lower concentrations compared to DMSO or DMF. Some related pyrido[2,3-d]pyrimidine derivatives have been synthesized or recrystallized using these solvents.[4]
-
Aqueous Solutions: Due to the chlorine substituent and the heterocyclic nature, solubility in water is expected to be low.[6] Buffering the aqueous solution may alter solubility, but this should be approached with caution as pH can affect compound stability.
It is imperative to empirically determine the solubility of a new batch of the compound before preparing a large-volume stock solution. A recommended workflow for this is outlined in the protocols section.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Drug Discovery
Introduction: A Privileged Scaffold for Kinase Inhibition
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," owing to its structural similarity to the native purine bases of ATP, enabling it to effectively compete for the kinase ATP-binding site.[1][2] This core has been successfully incorporated into a multitude of inhibitors targeting a diverse range of kinases.
Within this important class of molecules, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 938443-19-7) stands out as a pivotal intermediate. The chlorine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This chemical tractability enables the systematic exploration of the chemical space around the pyridopyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
These application notes provide a comprehensive guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will delve into its synthesis, key reactions, and its application in the development of inhibitors for crucial cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and eukaryotic Elongation Factor 2 Kinase (eEF-2K).
Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved through a multi-step process commencing with a substituted 6-aminouracil. The following protocol is a representative example based on established methodologies for the construction of the pyrido[2,3-d]pyrimidine ring system.[3][4]
Protocol 1: Synthesis of this compound
Step 1: Vilsmeier-Haack Formylation of 6-Aminouracil
-
To a solution of dimethylformamide (DMF, 1.1 eq.) in an appropriate solvent such as dichloromethane, add oxalyl chloride (1.1 eq.) dropwise at 0-10 °C.
-
Stir the mixture for 30 minutes at room temperature to generate the Vilsmeier reagent.
-
Add 6-aminouracil (1.0 eq.) to the suspension and stir for an additional 30-60 minutes.
-
Remove the solvent under reduced pressure to yield the crude 5-formyl-6-aminouracil derivative.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
To the crude 5-formyl-6-aminouracil, add a suitable reagent for cyclization, such as a compound with an active methylene group (e.g., malononitrile or cyanoacetamide), in the presence of a base like triethylamine or piperidine in a solvent like ethanol.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to obtain the pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione precursor.
Step 3: Chlorination at the 7-Position
-
Suspend the pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield this compound.
Application in the Synthesis of Kinase Inhibitors
The true utility of this compound lies in its reactivity, which allows for the diversification of the 7-position. This is a critical region for modulating kinase selectivity and potency.
Suzuki-Miyaura Cross-Coupling: A Gateway to Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In this context, it enables the introduction of various aryl and heteroaryl moieties at the 7-position, which can interact with specific residues in the kinase active site.[5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like potassium carbonate or sodium carbonate (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl/heteroaryl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Nucleophilic Aromatic Substitution: Introducing Amines and Other Nucleophiles
The electron-deficient nature of the pyridopyrimidine ring system facilitates nucleophilic aromatic substitution (SNAr) at the 7-position. This reaction is particularly useful for introducing various amine-containing side chains, which can form crucial hydrogen bonds within the kinase hinge region.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
-
In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Heat the reaction mixture to 100-140 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and then a non-polar solvent like diethyl ether or hexane.
-
Purify the product by recrystallization or column chromatography.
Targeting Key Kinases in Cancer
The strategic application of this compound has led to the development of potent inhibitors for several clinically relevant kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a driving force in several cancers, most notably non-small cell lung cancer.[7] Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been developed as potent EGFR inhibitors.[8]
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[9] Pyrido[2,3-d]pyrimidine-based inhibitors act as ATP mimetics, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 [chemicalbook.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to overcome solubility challenges with this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, potentially impacting bioavailability and leading to unreliable results in biological assays.[1] This document offers a structured approach to systematically improve the solubility of this compound for your experimental needs.
Troubleshooting Guide: Addressing Common Solubility Issues
This section provides a step-by-step approach to resolving common problems encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving in aqueous buffers.
This is the most frequent challenge. The inherent hydrophobicity of the pyridopyrimidine scaffold often leads to poor aqueous solubility. Follow these steps to address this issue:
Step 1: Initial Solvent and Stock Solution Preparation
-
Rationale: For highly hydrophobic compounds, a high-concentration stock solution in a suitable organic solvent is the standard starting point. Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[2]
-
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. A concentration of 10-20 mM is a typical starting point.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication. Visually inspect the solution for any undissolved particulates.
-
Step 2: Controlled Dilution into Aqueous Media
-
Rationale: Abruptly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. A gradual and controlled dilution is crucial.
-
Protocol:
-
Determine the final desired concentration of the compound in your aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed. It is critical to keep the final DMSO concentration in your aqueous medium as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Issue 2: Precipitation occurs upon dilution of the DMSO stock solution.
Even with controlled dilution, precipitation can still occur. This indicates that the aqueous solubility limit of the compound is being exceeded.
Step 1: pH Adjustment
-
Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1] By adjusting the pH, the ionization state of the molecule can be shifted towards a more soluble form. The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold contains acidic and basic functional groups, making its solubility pH-sensitive.
-
Protocol:
-
Based on the predicted pKa values of the compound (which can be estimated using cheminformatics tools), determine the pH range where the compound is likely to be in its more soluble ionized form. For a compound with both acidic and basic properties, a pH-solubility profile should be determined experimentally.
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).
-
Attempt to dissolve the compound in each buffer to identify the optimal pH for solubility.
-
Workflow for pH Optimization:
Caption: Workflow for pH-dependent solubility optimization.
Step 2: Utilize Co-solvents
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[2]
-
Protocol:
-
Commonly used co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-10%).
-
Attempt to dissolve the this compound in the co-solvent-containing buffer.
-
It is essential to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.
-
Step 3: Employ Solubilizing Excipients
-
Rationale: For particularly challenging compounds, the use of solubilizing excipients such as cyclodextrins can be effective. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Protocol:
-
Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) in your aqueous buffer.
-
Add the this compound to the cyclodextrin solution and stir for an extended period (e.g., overnight) to allow for complex formation.
-
Filter the solution to remove any undissolved compound and determine the concentration of the solubilized compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For creating a concentrated stock solution, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing properties for many hydrophobic compounds.[2]
Q2: My compound precipitates out of solution over time. How can I improve its stability in an aqueous buffer?
A2: The thermodynamic insolubility of the compound may be causing it to precipitate over time. To improve its stability in solution, consider the following:
-
pH Optimization: Ensure the pH of your buffer is maintained at the optimal level for solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80 or Pluronic® F-68) can help to stabilize the compound in solution by forming micelles. It is crucial to use a concentration below the critical micelle concentration (CMC) to avoid interference with biological assays.
-
Refrigeration: Storing the final solution at 4°C may slow down the precipitation process. However, it is always best to prepare fresh solutions for your experiments whenever possible.
Q3: Are there any other techniques to improve the solubility of this compound for in vivo studies?
A3: For in vivo applications, where high concentrations and stable formulations are often required, more advanced formulation strategies may be necessary. These can include:
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its aqueous solubility and dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.
Solubility Enhancement Strategy Decision Tree:
Caption: A decision tree for selecting a solubility enhancement strategy.
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Alters the ionization state of the compound to a more soluble form. | Simple and effective for ionizable compounds. | The required pH may not be compatible with the experimental system. |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Easy to implement. | Can affect biological systems; vehicle controls are essential. |
| Cyclodextrins | Forms inclusion complexes with hydrophobic molecules. | Can significantly increase solubility. | May alter the effective concentration of the compound available for interaction. |
| Surfactants | Form micelles that can encapsulate hydrophobic compounds. | Effective at low concentrations. | Can interfere with cell membranes and protein activity. |
References
Technical Support Center: 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
A Guide to Understanding and Ensuring Stability in DMSO Solutions
Welcome to the technical support guide for 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the challenges of handling this molecule, particularly concerning its stability in dimethyl sulfoxide (DMSO).
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for therapeutic potential.[1][2] The specific analogue, this compound, is a valuable intermediate or compound for screening campaigns. However, its structure contains features—specifically the chlorinated pyridine ring—that warrant careful consideration when choosing solvents and storage conditions. This guide will address the most common stability issues encountered when using DMSO as a solvent and provide robust solutions for maintaining the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: I've observed new peaks in my LC-MS analysis and a gradual color change in my DMSO stock solution of this compound. What is happening?
This is a classic indicator of compound degradation. The 7-chloro substituent on the electron-deficient pyridopyrimidine ring system is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] DMSO, while an excellent solvent, is not always inert and can participate in or facilitate reactions.[5]
The two most probable causes for the degradation are:
-
Reaction with Trace Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This water can act as a nucleophile, attacking the 7-position to displace the chloride and form the corresponding 7-hydroxy derivative.
-
Direct Reaction with DMSO: Under certain conditions (e.g., elevated temperature or presence of impurities), the oxygen atom of the DMSO molecule can act as a nucleophile. While less common than reaction with water, direct oxidation or substitution involving the solvent cannot be ruled out without further investigation.[8][9]
The appearance of new peaks corresponding to a higher polarity compound (the hydroxylated product would elute earlier in reverse-phase chromatography) is a strong indication of this process.
Q2: Can you illustrate the likely degradation pathway?
Certainly. The primary pathway involves the nucleophilic displacement of the chloride ion. The electron-withdrawing nature of the pyrimidinedione ring and the nitrogen atom in the pyridine ring activates the C7 position for nucleophilic attack.
Caption: Hypothesized degradation of the parent compound via hydrolysis.
Q3: What is the best way to definitively assess the stability of my compound in a DMSO stock solution?
To ensure the reliability of your experimental data, a systematic stability study is essential. The two most common and robust methods are High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[10]
| Parameter | HPLC-UV Method | Quantitative ¹H NMR (qNMR) Method |
| Principle | Separates mixture components, with quantification based on UV absorbance relative to a standard curve. | Measures signal intensity of specific protons, which is directly proportional to molar concentration.[10] |
| Pros | High sensitivity, high throughput, widely available. | Provides detailed structural information, identifies unknown degradants, non-destructive. |
| Cons | Requires a pure reference standard for the parent compound, can be destructive to the sample. | Lower sensitivity than HPLC, requires a specialized spectrometer and a deuterated solvent (DMSO-d6). |
| Typical Use | Routine quality control, high-throughput screening sample analysis. | Mechanistic studies, structural elucidation of degradants, primary standard-free quantification. |
A time-course study is the standard approach. You would analyze your sample at initial preparation (T=0) and then at subsequent time points (e.g., 24h, 48h, 1 week, 1 month) under your typical storage conditions. A decrease in the parent compound's peak area (HPLC) or signal integral (NMR) alongside the appearance of new signals indicates instability.
Q4: What are the field-proven best practices for preparing and storing stock solutions of this compound to minimize degradation?
Preventing degradation is always preferable to characterizing it. The integrity of your stock solutions is paramount for accurate and reproducible results.
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO (≥99.9% purity).[11] Once opened, DMSO will begin to absorb atmospheric water.[7]
-
Work Under Inert Gas: If possible, handle the compound and solvent under an inert atmosphere (e.g., nitrogen or argon) in a glove box to minimize exposure to moisture and oxygen.
-
Aliquot Solutions: After preparing a stock solution, divide it into smaller, single-use aliquots in appropriate vials (amber glass or polypropylene).[12][13] This practice drastically reduces the number of freeze-thaw cycles and the exposure of the bulk stock to air each time a sample is needed.
-
Proper Storage Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[14] While DMSO freezes at 19°C, storing it frozen slows down chemical degradation pathways significantly.
-
Limit Freeze-Thaw Cycles: Repeated freezing and thawing can compromise compound stability. Studies have shown that while many compounds are stable for a limited number of cycles, it is a risk factor.[12][15] Aliquoting is the best way to mitigate this.
-
Perform Regular QC: For critical experiments, re-test the concentration and purity of a stock solution that has been stored for an extended period before use.
Q5: Are there any alternative solvents I should consider if my compound proves to be highly unstable in DMSO?
While DMSO is popular for its broad solvency, other polar aprotic solvents can be considered, though each comes with its own set of trade-offs.
-
Dimethylformamide (DMF): Similar to DMSO in solvent properties but can also pose stability issues. It is less viscous.
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but often more toxic and may interfere with certain biological assays.
-
Acetonitrile: Less polar than DMSO and may not be suitable for achieving high stock concentrations. It is, however, generally more inert.
The best approach is to test solubility and short-term stability in a few alternative solvents if DMSO proves problematic. For many applications, especially cell-based assays, the final concentration of the organic solvent must be kept low (typically <0.5%) to avoid toxicity.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing compound concentration over time in QC checks. | Chemical degradation (hydrolysis/reaction with DMSO). | 1. Review storage procedures; ensure anhydrous DMSO and proper aliquoting are used. 2. Conduct a formal time-course stability study using HPLC or NMR. 3. Prepare fresh stock solutions more frequently. |
| Appearance of a new, more polar peak in LC-MS. | Formation of the 7-hydroxy-pyridopyrimidine derivative. | 1. Confirm the mass of the new peak corresponds to the replacement of -Cl with -OH (+18 Da difference). 2. Implement preventative storage measures immediately. |
| Inconsistent results or loss of potency in bioassays. | The active compound is degrading, leading to a lower effective concentration. | 1. Qualify your stock solution purity and concentration before every critical experiment. 2. If instability is confirmed, prepare solutions fresh from solid material immediately before use. |
| Visible precipitate in thawed stock solution. | Poor solubility at lower temperatures or precipitation of a degradant. | 1. Gently warm the vial to room temperature and vortex to attempt redissolution.[17] 2. Check for purity; if a new species is present, it may be less soluble. 3. Consider preparing a lower concentration stock solution. |
Experimental Protocols
Protocol 1: HPLC-UV Stability Assessment
This protocol outlines a method to quantify the percentage of this compound remaining over time.
-
Preparation of Stock Solution (T=0):
-
Accurately weigh the compound and dissolve in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Immediately take an aliquot for T=0 analysis.
-
Store the remaining stock, properly aliquoted, at the desired temperature (e.g., room temp, 4°C, -20°C).
-
-
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. (e.g., start at 95:5 A:B, ramp to 5:95 A:B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for the parent compound.
-
Injection Volume: 10 µL.
-
-
Analysis at Each Time Point (T=x):
-
Thaw one aliquot of the stock solution.
-
Dilute the stock solution in the mobile phase to a concentration within the linear range of your calibration curve.
-
Inject onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
The percent remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100%.
-
Monitor for the growth of new peaks, integrating their areas to track the formation of degradants.
-
Caption: General workflow for investigating compound stability in DMSO.
References
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione synthesis
Welcome to the technical support center for the synthesis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful synthesis of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of the pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacological properties of the molecule. The most plausible and widely recognized method for constructing the this compound core involves a Vilsmeier-Haack type reaction on a 6-aminouracil precursor.[3][4] This reaction utilizes a potent electrophile, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, typically N,N-dimethylformamide (DMF). The reaction proceeds through a cascade of formylation, chlorination, and subsequent cyclization to yield the desired product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your POCl₃ and DMF are anhydrous. It is recommended to use freshly opened bottles or properly stored reagents. The formation of the Vilsmeier reagent is an exothermic process; a lack of heat generation upon mixing POCl₃ and DMF (with cooling) could indicate a problem with the reagents.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While the formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), the subsequent reaction with 6-aminouracil and the cyclization step often require heating. Monitor your reaction progress by Thin Layer Chromatography (TLC) and consider a gradual increase in temperature if the reaction is sluggish.
-
Purity of Starting Materials: Impurities in the 6-aminouracil can interfere with the reaction. Ensure your starting material is of high purity. Recrystallization of the 6-aminouracil may be necessary.
-
Incomplete Cyclization: The final ring-closing step to form the pyridone ring might be slow. Extended reaction times or a moderate increase in temperature after the initial formylation/chlorination might be necessary to drive the cyclization to completion.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My crude reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?
Answer:
The Vilsmeier-Haack reaction on uracil derivatives can be aggressive, leading to several side products. Understanding these will aid in optimizing the reaction and purification strategy.
-
Over-chlorination: A common side reaction is the chlorination of the uracil ring at the 2 and 4 positions, leading to dichlorinated byproducts.[3] To minimize this, you can try reducing the molar equivalents of POCl₃ or performing the reaction at a lower temperature.
-
Incomplete Cyclization Intermediates: Formylated but uncyclized intermediates may be present in your crude mixture. As mentioned earlier, optimizing the reaction time and temperature can help in driving the reaction to completion.
-
Polymeric Materials: At higher temperatures, starting materials or intermediates can sometimes polymerize, leading to an intractable solid. Careful temperature control is crucial.
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, for example, a mixture of dichloromethane and methanol, can be effective.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Experiment with different solvents such as ethanol, acetic acid/water, or DMF/water mixtures.[5]
Issue 3: Characterization Issues - Unexpected Spectroscopic Data
Question: The NMR and/or Mass Spectrometry data of my purified product does not match the expected structure of this compound. What could be the issue?
Answer:
Inconsistencies in spectroscopic data often point to the formation of an unexpected product. Here are some possibilities:
-
Isomeric Products: Depending on the reaction conditions, it is possible to form isomeric products. A thorough analysis of 2D NMR spectra (COSY, HMBC, HSQC) can help in elucidating the correct structure.
-
Solvent Adducts: If you are using high-boiling point solvents like DMF for purification, it is possible for solvent molecules to be trapped in your final product. Ensure your product is thoroughly dried under high vacuum.
-
Unexpected Rearrangements: While less common, acid-catalyzed rearrangements can sometimes occur under harsh reaction conditions.
It is highly recommended to perform a comprehensive characterization of your product using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and if possible, single-crystal X-ray diffraction to unambiguously confirm the structure.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A1: Phosphorus oxychloride serves as a dehydrating and activating agent. It reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is the key species that attacks the electron-rich 6-aminouracil ring, leading to formylation and chlorination.[6]
Q2: Can I use other chlorinating agents instead of POCl₃?
A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like oxalyl chloride can also be used to generate the Vilsmeier reagent.[2] However, the reactivity and the side product profile may differ, requiring re-optimization of the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction. Use a suitable mobile phase (e.g., dichloromethane:methanol 9:1) to track the consumption of the starting material (6-aminouracil) and the formation of the product. The product, being more conjugated, should have a different Rf value and may be UV active.
Q4: What are the safety precautions I should take when handling POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.
Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: The following is a proposed experimental protocol based on established literature for similar transformations.[2][3][4] Optimization may be required to achieve the desired yield and purity.
Materials:
-
6-Aminouracil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with 6-Aminouracil: To the freshly prepared Vilsmeier reagent, add 6-aminouracil (1 equivalent) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Data Presentation
| Parameter | Proposed Condition | Observation/Comment |
| Reactant Ratio | 6-Aminouracil : POCl₃ : DMF | 1 : 2 : 5 |
| Temperature | 80-90 °C | Careful temperature control is crucial to avoid side reactions. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Purification | Column Chromatography | Gradient elution with DCM/MeOH is suggested. |
| Expected Yield | Moderate to Good | Yields can vary and require optimization. |
Visualizations
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the purification of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The 7-chloro derivative is a versatile building block, but its purification is often non-trivial due to its low solubility and the presence of closely related impurities. This guide consolidates field-proven insights and standard methodologies to address the most common purification hurdles.
Core Compound Properties & Characteristics
Before attempting any purification, understanding the fundamental physicochemical properties of the target compound is critical. These properties dictate the choice of solvents and techniques.
| Property | Value | Comments |
| Molecular Formula | C₇H₄ClN₃O₂ | |
| Molecular Weight | 197.58 g/mol | |
| Appearance | Typically an off-white to yellow solid | Color intensity may indicate purity level. |
| Melting Point | >250 °C (Decomposition may be observed) | High melting point suggests strong crystal lattice energy. |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in highly polar aprotic solvents (e.g., DMSO, DMF).[3][4] | Solubility is a primary challenge. Solvent choice is paramount for both recrystallization and chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: What are the most likely impurities I should be looking for?
Answer: The impurity profile is intrinsically linked to the synthetic route. Most syntheses of the pyrido[2,3-d]pyrimidine core involve the condensation of a 6-aminouracil derivative with a three-carbon electrophilic partner.[5]
Common impurities include:
-
Unreacted Starting Materials: Primarily the 6-aminouracil precursor. These are often more polar and can be detected by TLC or LC-MS.
-
Hydrolysis Product (7-hydroxy derivative): The 7-chloro group can be susceptible to hydrolysis, especially under basic or prolonged heated conditions in the presence of water. This impurity is often more polar than the desired product.
-
Incompletely Cyclized Intermediates: Depending on the specific reagents used, open-chain intermediates may persist. These are typically highly polar.
-
Residual Catalysts or Reagents: Acids (e.g., phosphoric acid) or bases (e.g., triethylamine) used to drive the cyclization.[5]
The diagram below illustrates the potential formation pathways for key impurities.
Caption: Potential impurity formation pathways during synthesis.
Q2: My compound is an amorphous solid or "oils out" during recrystallization. How can I get it to crystallize?
Answer: This is a classic problem of supersaturation and/or poor solvent choice. Oiling out occurs when the compound's solubility limit is exceeded at a temperature where it is still in a liquid phase.
Troubleshooting Steps:
-
Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a cold bath (ice/water). Slow cooling provides the necessary time for ordered crystal lattice formation.
-
Solvent System Optimization: If slow cooling fails, the solvent is likely the issue.
-
Single Solvent: Your compound may be too soluble. Try a solvent where it has slightly lower solubility at reflux.
-
Two-Solvent System: This is often the best approach. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot DMF or DMSO). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., water, ethanol, or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
| Problem | Probable Cause | Recommended Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid. | Dilute with more hot solvent; ensure very slow cooling. |
| No Crystals Form | Solution is too dilute; compound is too soluble. | Evaporate some solvent; add an anti-solvent. |
| Amorphous Powder | Rapid precipitation from supersaturation. | Reduce cooling rate; try a more viscous solvent system.[6] |
| Poor Purity | Impurity has similar solubility. | Change the solvent system; proceed to column chromatography.[6] |
Q3: Recrystallization isn't improving the purity. What column chromatography conditions should I try?
Answer: When impurities have similar solubility profiles to your product, column chromatography is the superior technique.[7][8] Given the polar nature of the pyridopyrimidinedione core, a polar stationary phase and a polar mobile phase are required.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice. If your compound shows strong, irreversible binding (streaking on TLC even with polar eluents), neutral alumina can be a good alternative.[9]
-
Mobile Phase (Eluent):
-
Initial Screening: Use a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a TLC analysis using 5% MeOH in DCM and 10% MeOH in DCM.
-
Gradient Elution: A typical gradient for a column would be from 0% to 10% Methanol in Dichloromethane. The desired compound is moderately polar and should elute in this range.
-
Alternative Systems: If separation is poor, consider Ethyl Acetate/Hexane/Methanol or Acetone/DCM systems.
-
| Stationary Phase | Recommended Mobile Phase Systems | Target R_f (on TLC) |
| Silica Gel | 1. Dichloromethane / Methanol (98:2 to 90:10) 2. Ethyl Acetate / Hexanes with 1-5% Methanol | 0.25 - 0.35 |
| Neutral Alumina | 1. Dichloromethane / Methanol (99:1 to 95:5) | 0.30 - 0.40 |
Q4: How do I choose the right purification strategy for my crude material?
Answer: The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities. A quick TLC or crude ¹H NMR analysis is essential for making an informed decision.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard flash chromatography purification for a 1-gram scale reaction.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material in a minimal amount of DMF or DMSO.
-
Spot the solution on two separate TLC plates.
-
Elute the plates in two different solvent systems, for example, 95:5 DCM/MeOH and 90:10 DCM/MeOH.
-
Visualize the spots under UV light (254 nm). The ideal solvent system should give your product an R_f value of approximately 0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., a 40g silica cartridge or equivalent glass column for a 1g sample).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material (~1 g) in a minimal amount of the strongest eluting solvent (e.g., 90:10 DCM/MeOH) or DMF.
-
Add 2-3 times the mass of silica gel to this solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the less polar solvent system (e.g., 100% DCM), collecting fractions.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., step-wise from 2% MeOH to 5% MeOH to 10% MeOH).
-
Monitor the fractions being collected by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product using NMR and LC-MS.
-
Protocol 2: Recrystallization from a DMF/Water System
This protocol is effective for compounds that are soluble in hot DMF but insoluble in water.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of Dimethylformamide (DMF) and heat the mixture to 80-100 °C with stirring.
-
Continue adding DMF in small portions until the solid is completely dissolved. Avoid using a large excess.
-
-
Hot Filtration (Optional):
-
If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
While the DMF solution is still hot, add water dropwise via a pasture pipette until the solution becomes persistently cloudy.
-
Add 1-2 drops of hot DMF to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
-
Isolation and Washing:
-
Once crystallization appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol or diethyl ether to help remove residual DMF and water.
-
-
Drying:
-
Dry the crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.
-
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Synthesis
This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This key heterocyclic scaffold is a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors.[1][2] However, its synthesis can be accompanied by the formation of closely related impurities that complicate purification and compromise final product quality. This document provides a structured approach to identifying, understanding, and mitigating the formation of these byproducts.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses common issues and questions that arise during the synthesis.
Q1: What is a reliable synthetic route for this compound, and what are its key challenges?
A reliable and straightforward synthesis starts from 2,6-dichloropyridine-3-carboxylic acid.[3] The process typically involves:
-
Esterification of the carboxylic acid.
-
Nucleophilic aromatic substitution of the C6-chloro group with an amine (e.g., ammonia or a primary amine), followed by amidation.
-
A base-mediated ring closure to form the pyrimidinedione ring.
The primary challenges include controlling the regioselectivity of the nucleophilic substitution, preventing hydrolysis of the chloro-substituents, and ensuring complete cyclization, as incomplete reactions are a common source of impurities.[4]
Q2: I'm observing an unexpected peak in my LC-MS analysis with a mass different from my product. What are the most probable byproducts?
A2: Based on the common synthetic pathways, several byproducts can form. The most likely candidates, which should be your initial hypotheses, are:
-
Starting Materials or Intermediates: Incomplete conversion is a frequent issue.[4] Check for the mass of your 2,6-dichloropyridine precursors or the uncyclized amide intermediate.
-
Hydrolysis Product: The 7-chloro group can be susceptible to hydrolysis, especially under basic or acidic conditions with residual water, leading to the formation of 7-hydroxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Over-amination Product: If ammonia is used for the initial substitution, it's possible for it to displace both chlorine atoms, leading to a diamino-pyridine intermediate that can form an undesired amino-pyridopyrimidine.
-
Dimeric Byproducts: Self-condensation or reaction between an intermediate and the final product can lead to dimers, which would appear as a peak with approximately double the mass of your expected product.
Q3: My reaction yield is consistently low, and the crude NMR shows a complex mixture. What experimental parameters are most critical to control?
A3: Low yields and complex mixtures often stem from suboptimal reaction conditions. Pay close attention to the following:
-
Anhydrous Conditions: Moisture is a critical enemy. It can lead to hydrolysis of starting materials, intermediates, and the final product.[5] Ensure all solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Both the initial substitution and the final cyclization steps are temperature-sensitive. Excessively high temperatures can lead to decomposition and the formation of polymeric materials, while insufficient heat can result in an incomplete reaction.[4] Monitor progress by TLC or LC-MS to determine the optimal temperature and reaction time.[5]
-
Base Stoichiometry: In the cyclization step, the choice and amount of base are crucial. Using too little base can lead to incomplete reaction, while an excess of a strong base might promote hydrolysis or other side reactions.
Section 2: A Systematic Troubleshooting Workflow for Impurity Identification
When an unknown peak appears in your analytical data, a systematic approach is key to efficient identification.
Logical Workflow for Impurity Diagnosis
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing off-target effects of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing potential off-target effects associated with this compound and its analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your research.
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a source of potent kinase inhibitors targeting a variety of kinases, including eEF-2K and PIM-1.[1][2] While this chemical class holds significant therapeutic promise, a common challenge with kinase inhibitors is managing off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.[3] This guide will equip you with the necessary knowledge and tools to proactively address these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the experimental use of this compound.
Q1: What are off-target effects and why are they a significant concern with a pyrido[2,3-d]pyrimidine-based compound?
A: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target. For kinase inhibitors like those based on the pyrido[2,3-d]pyrimidine scaffold, the primary concern is binding to other kinases beyond the intended one.[3] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular stress, apoptosis, or other toxic outcomes.
-
Unpredictable In Vivo Outcomes: Off-target effects can lead to unexpected side effects in preclinical and clinical studies, potentially halting the development of a promising therapeutic candidate.
Q2: I'm observing a phenotype (e.g., unexpected cell death, altered morphology) in my cell-based assays that doesn't align with the known function of the primary target. Could this be an off-target effect?
A: This is a strong indication of a potential off-target effect. When the observed cellular response is inconsistent with the canonical signaling pathway of your target, it is crucial to investigate alternative molecular interactions. The first step is to perform a dose-response experiment to determine the minimal effective concentration for on-target activity. If the anomalous phenotype only appears at higher concentrations, it is more likely to be an off-target effect.
Q3: How can I be confident that the cellular effect I'm observing is due to on-target inhibition and not an off-target interaction?
A: This is a critical question in drug discovery. A multi-pronged approach is necessary to build a strong case for on-target activity. Key validation strategies include:
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If you observe the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Rescue Experiments: In a genetically modified cell line, express a version of the target protein that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it provides compelling evidence for an on-target mechanism.[4]
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays to confirm that your compound is binding to the intended target within the complex environment of a live cell.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation, precipitation, or variability in experimental conditions. | 1. Compound Stability: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Solubility Check: Visually inspect your final dilutions for any signs of precipitation. If solubility is a concern, consider using a different formulation or a lower concentration. 3. Standardize Protocols: Ensure consistency in cell density, passage number, treatment duration, and other critical parameters across all experiments. |
| Observed phenotype does not match known on-target function | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: As detailed in the FAQs, use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Phosphoproteomics: Utilize mass spectrometry-based phosphoproteomics to obtain a global view of kinase inhibition within the cell and identify affected off-target pathways.[4] |
| High cellular toxicity at effective concentrations | Off-target inhibition of essential cellular proteins. | 1. Dose-Response Curve: Determine the IC50 for on-target inhibition and the CC50 (50% cytotoxic concentration). A large therapeutic window between these two values is desirable. 2. Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target liabilities.[5] This can be done through commercial services. 3. Computational Prediction: Use in silico tools to predict potential off-target interactions based on the compound's structure.[6][7][8] |
Experimental Protocols & Methodologies
To aid in your experimental design, here are detailed protocols for key validation experiments.
Protocol 1: In Vitro Kinase Assay for On-Target Potency
This protocol is designed to determine the IC50 value of this compound against its purified target kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide or protein substrate for the kinase
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and the serially diluted compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.[9]
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.[10] For non-radioactive assays, this can be done using luminescence-based methods that measure the amount of ATP remaining in the well.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol verifies that the compound binds to its intended target within a cellular context.[5]
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Western blotting or ELISA reagents
Procedure:
-
Culture cells to an appropriate density and treat them with various concentrations of the compound or a vehicle control for 1-2 hours at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.
-
Plot the amount of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Concepts
To further clarify key processes, the following diagrams illustrate the logic and workflow of minimizing off-target effects.
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. revvity.com [revvity.com]
Enhancing the potency of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs
Technical Support Center: Pyrido[2,3-d]pyrimidine-2,4-dione Analogs
A Senior Application Scientist's Guide to Potency Enhancement and Experimental Troubleshooting
Welcome to the technical support center for researchers working with 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its analogs. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges and strategic decisions involved in enhancing the potency of this important scaffold. As drug development professionals, we understand that success lies in the details—from the nuances of synthetic chemistry to the rigorous validation of biological activity.
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas, including various protein kinases like EGFR, eEF-2K, and PIM-1.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the practical issues you may encounter in the lab.
Section 1: Foundational Strategy & Core Concepts (FAQs)
This section addresses fundamental questions regarding the strategic approach to designing and optimizing pyrido[2,3-d]pyrimidine analogs.
Q1: I am starting a new project with the 7-chloropyrido[2,3-d]pyrimidine-2,4-dione scaffold. Which positions are most critical for modification to enhance potency and selectivity?
A1: Excellent question. The pyrido[2,3-d]pyrimidine scaffold offers several vectors for chemical modification. Based on extensive structure-activity relationship (SAR) studies, three primary regions are crucial for tuning potency and selectivity.[1][4]
-
The Pyridine Ring (C5, C6, C7 positions): The C7-chloro group is an excellent synthetic handle for introducing diversity via nucleophilic aromatic substitution (SNAr) reactions. Modifications here often influence selectivity and can form key interactions with the target protein. For instance, introducing bulky or flexible side chains can probe deeper into the ATP-binding pocket of a target kinase.
-
The Pyrimidine Ring (N1 and N3 positions): Alkylation at the N1 and N3 positions of the dione ring primarily modulates physicochemical properties such as solubility, cell permeability, and metabolic stability. For example, substituting the N1 position with a cyclopropyl group has been explored in the synthesis of eEF-2K inhibitors.[5]
-
The C2 Position: While the parent scaffold is a dione, this position can be modified. For instance, converting the C2-carbonyl to an amino group can fundamentally alter the compound's interaction profile, as seen in derivatives designed as PAC1 receptor antagonists.[6]
The optimal substitution strategy is always target-dependent. We recommend beginning with computational modeling or docking studies against your target protein to hypothesize which vectors are most likely to yield productive interactions.[1]
Q2: My lead compound is a potent kinase inhibitor in biochemical assays, but its activity drops significantly in cell-based assays. What are the common causes for this discrepancy?
A2: This is a classic and critical challenge in drug discovery. A significant drop in potency between a biochemical (enzyme) assay and a cellular assay points to several potential issues that must be investigated systematically.[7]
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. This can be due to high polarity, large molecular size, or low lipophilicity.
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into inactive forms.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to engage the target.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The ATP concentration in a typical biochemical assay is often at or below the Michaelis constant (Km), whereas intracellular ATP concentrations are much higher (millimolar range). This high concentration of the natural substrate can outcompete your inhibitor, leading to a rightward shift in the IC₅₀ value.[8][9]
To diagnose the issue, we recommend a logical progression of experiments, as outlined in the workflow diagram below.
Caption: Troubleshooting workflow for assay potency discrepancies.
Section 2: Synthesis & Purification Troubleshooting
Even the most promising design can be derailed by synthetic challenges. This section provides solutions to common hurdles in the synthesis of pyrido[2,3-d]pyrimidine analogs.
Q3: My synthesis of a 7-substituted analog is suffering from consistently low yields. How can I troubleshoot this?
A3: Low yields in the synthesis of pyrido[2,3-d]pyrimidines are a frequent problem that can often be traced back to a few key areas.[10] A systematic review of your process is the most effective way to identify the bottleneck.
-
Purity of Starting Materials: First, re-verify the purity and identity of your starting 6-aminouracil derivative and other key reagents.[11] The presence of moisture or other contaminants in solvents or reagents can halt or divert the reaction.[10]
-
Reaction Conditions:
-
Temperature: Cyclization reactions to form the pyridopyrimidine ring often require high temperatures.[12] Ensure your reaction is reaching and maintaining the target temperature.
-
Atmosphere: Some intermediates may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[13]
-
Catalyst/Reagent Stoichiometry: For substitutions at the C7 position, ensure the stoichiometry of your nucleophile and any base used is optimized. An excess of base can sometimes lead to side reactions.
-
-
Work-up and Purification Losses: The product might be partially lost during extraction or chromatography. Check the aqueous layers for your product after extraction. During chromatography, ensure your product is not irreversibly binding to the silica gel or degrading on the column.
-
Side Reactions: Analyze your crude reaction mixture by LC-MS to identify major byproducts. Understanding the structure of these impurities can provide clues about competing reaction pathways. For example, the formation of a dimer might suggest that reaction conditions are too concentrated.
Caption: Systematic workflow for troubleshooting low synthetic yield.
Section 3: Biological Evaluation & Data Interpretation
Once you have your compound in hand, robust biological evaluation is paramount.
Q4: I'm seeing an unexpected phenotype in my cellular experiments that doesn't align with the known function of my target kinase. How can I confirm if this is an off-target effect?
A4: This is a crucial question for validating your compound as a specific chemical probe. Distinguishing on-target from off-target effects requires a multi-pronged approach.[14]
-
Use a Structurally Unrelated Inhibitor: The most robust initial step is to test a second, structurally distinct inhibitor of the same target kinase. If both compounds produce the same phenotype, it strongly suggests the effect is on-target.[14]
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant version of your target kinase that is resistant to your inhibitor. If the phenotype is rescued (i.e., disappears) in the presence of the inhibitor, this is strong evidence for on-target activity.
-
Kinome Profiling: Screen your compound against a broad panel of kinases (kinome scan). This will provide a clear profile of which other kinases your compound inhibits and at what concentrations. This is the most direct way to identify potential off-targets.[15]
-
Verify Target Engagement in Cells: Use a technique like Western Blot to confirm that your compound is inhibiting the phosphorylation of a known downstream substrate of your target kinase in cells. This confirms the compound is hitting its intended target in the cellular environment.[7]
Data Summary: Example SAR for Pyrido[2,3-d]pyrimidine Analogs
The table below summarizes representative data from published studies, illustrating how structural modifications can impact potency against different kinase targets. This is for illustrative purposes to guide your design strategy.
| Compound ID | Scaffold Modification | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6 | N1, N3-dimethyl | eEF-2K | 420 | [1] |
| Compound B1 | Thieno[3,2-d]pyrimidine core | EGFRL858R/T790M | 13 | [12] |
| Compound B7 | N-methylpiperazine on side chain | EGFRL858R/T790M | 5.9 | [12] |
| Compound 4 | Phenyl & cyclohexyl subs. | PIM-1 | 11.4 | [2] |
| Compound 10 | Phenyl & cyclohexyl subs. | PIM-1 | 17.2 | [2] |
| Compound S7 | Pyrano[2,3-d]pyrimidine core | PARP-1 | 3.61 | [16] |
Section 4: Key Experimental Protocols
Trustworthy data begins with robust protocols. Here are step-by-step methodologies for common assays used to evaluate these analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is a standard method for determining the IC₅₀ value of an inhibitor against a purified kinase.[3]
-
Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Kinase Reaction:
-
Prepare a series of dilutions of your test compound in kinase reaction buffer. Remember to include a "no inhibitor" positive control and a "no enzyme" negative control.
-
In each well, add the recombinant kinase enzyme, the test compound dilution, and ATP. Causality Note: The concentration of ATP is critical. For comparability, it is recommended to use an ATP concentration equal to the Km of the kinase.[9]
-
Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Wash the plate 3 times to stop the reaction and remove reactants.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine). Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add a colorimetric HRP substrate (e.g., TMB). Allow the color to develop.
-
Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.[3][17]
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of your pyrido[2,3-d]pyrimidine analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Causality Note: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the curve to determine the IC₅₀ value.
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benchchem.com [benchchem.com]
- 15. crossfire-oncology.com [crossfire-oncology.com]
- 16. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating the Kinase Inhibitory Activity of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Promise of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is recognized in medicinal chemistry as a privileged scaffold for developing kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[3] Derivatives of this scaffold have shown potent inhibitory activity against a range of critical oncogenic and inflammatory kinases, including cyclin-dependent kinases (CDKs), mTOR, Src tyrosine kinase, and PIM-1 kinase.[1][4][5][6]
This guide provides a comprehensive framework for the experimental validation of a novel derivative, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (hereafter referred to as Compound X). We will outline a systematic approach to characterize its inhibitory potency and selectivity against a panel of clinically relevant kinases. This process involves direct comparison with well-established, best-in-class inhibitors, ensuring a rigorous and objective assessment of its potential as a therapeutic agent.
Phase 1: Strategic Target Selection and Benchmark Comparators
The first crucial step is to define the scope of the investigation. Based on the known activities of the broader pyrido[2,3-d]pyrimidine class, we have selected a diverse panel of kinases implicated in cancer and inflammation.[2] This panel includes both tyrosine and serine/threonine kinases, allowing for a broad initial assessment of Compound X's selectivity profile. For each target, a well-characterized inhibitor has been chosen to serve as a benchmark for performance.
Table 1: Proposed Kinase Target Panel and Comparator Inhibitors
| Kinase Target | Kinase Family | Rationale for Inclusion | Comparator Inhibitor |
| Src | Non-receptor Tyrosine Kinase | Regulates cell proliferation, survival, and migration; often dysregulated in cancer.[7][8] | Dasatinib[9][10] |
| EGFR | Receptor Tyrosine Kinase | Key driver in epithelial tumors; target of established anticancer therapies.[11][12] | Gefitinib[13] |
| VEGFR2 | Receptor Tyrosine Kinase | Primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[14][15] | Sunitinib[14][16] |
| p38α MAPK | Serine/Threonine Kinase | Key component of inflammatory signaling pathways; a target for inflammatory diseases.[17][18] | SB 203580 |
| CDK4 | Serine/Threonine Kinase | Essential for cell cycle progression; its inhibition is a therapeutic strategy in cancer.[1] | PD 0332991 (Palbociclib) |
Phase 2: Experimental Validation Workflow
A multi-step experimental approach is essential for a thorough validation. This begins with a direct, cell-free measurement of enzymatic inhibition to determine potency (IC50) and progresses to cell-based assays to confirm activity in a biological context.
References
- 1. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. selleck.co.jp [selleck.co.jp]
- 17. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PIM-1 Kinase Inhibitors: Evaluating Pyrido[2,3-d]pyrimidine Derivatives Against Established Compounds
In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical therapeutic targets.[1][2] This family of constitutively active serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, plays a pivotal role in regulating cell survival, proliferation, and apoptosis.[1][2][3] Their overexpression is frequently observed in various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[1][2] This guide provides a comparative analysis of various PIM-1 inhibitors, with a special focus on the emerging class of pyrido[2,3-d]pyrimidine derivatives, benchmarked against well-characterized inhibitors such as AZD1208, SGI-1776, CX-6258, and GDC-0339.
The PIM-1 Kinase Signaling Axis
PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][4][5] Upon activation, STAT3 and STAT5 transcription factors bind to the promoter of the PIM1 gene, leading to its transcription and subsequent translation.[3][5] PIM-1 kinase then phosphorylates a multitude of downstream substrates, including the pro-apoptotic protein BAD, which leads to its inactivation and promotion of cell survival.[6] Furthermore, PIM-1 can influence cell cycle progression and is implicated in drug resistance mechanisms.[3]
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Caption: PIM-1 Signaling PathwayThe Rise of Pyrido[2,3-d]pyrimidine Scaffolds
While the specific compound 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not extensively characterized in publicly available literature as a PIM-1 inhibitor, the broader class of pyrido[2,3-d]pyrimidine derivatives has shown significant promise. Recent studies have demonstrated that this chemical scaffold can yield highly potent PIM-1 inhibitors. For instance, certain synthesized pyrido[2,3-d]pyrimidine derivatives have exhibited PIM-1 kinase inhibition with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established inhibitors.[3][7] This highlights the potential of this scaffold in the development of novel anti-cancer therapeutics targeting the PIM kinase family.
Comparative Analysis of PIM-1 Inhibitors
A critical aspect in the evaluation of kinase inhibitors is their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity across the kinase family and the broader kinome. The following table summarizes the biochemical potency of several notable PIM inhibitors.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Selectivity Profile | Reference(s) |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | 11.4 | - | - | Potent PIM-1 inhibitor. | [3][7] |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 10) | 17.2 | - | - | Potent PIM-1 inhibitor. | [3][7] |
| AZD1208 | 0.4 | 5.0 | 1.9 | Pan-PIM inhibitor. | [8][9] |
| SGI-1776 | 7 | 363 | 69 | PIM-1 selective. Also inhibits Flt3. | |
| CX-6258 | 5 | 25 | 16 | Pan-PIM inhibitor. Also inhibits Flt3. | |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | Potent pan-PIM inhibitor. | [7] |
Note: IC50 values can vary depending on the assay conditions. Ki (inhibition constant) is also a measure of potency.
From the data, it is evident that while the pyrido[2,3-d]pyrimidine derivatives show promising potency for PIM-1, compounds like AZD1208 and GDC-0339 are characterized as pan-PIM inhibitors, potently targeting all three PIM kinase isoforms.[7][8][9] Pan-inhibition can be advantageous due to the functional redundancy among the PIM kinase family members. SGI-1776, on the other hand, displays a preference for PIM-1 over PIM-2 and PIM-3.
Mechanism of Action and Cellular Effects
The majority of these small molecule inhibitors, including the pyrido[2,3-d]pyrimidine class, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. Inhibition of PIM-1 activity in cancer cells leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: By preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD, PIM-1 inhibitors can trigger programmed cell death.[6]
-
Cell Cycle Arrest: PIM kinases are involved in cell cycle progression, and their inhibition can lead to cell cycle arrest, thereby halting proliferation.[8][9]
-
Inhibition of Downstream Signaling: A reduction in the phosphorylation of key PIM substrates such as 4E-BP1 and p70S6K is a common hallmark of PIM inhibitor activity.[9]
Experimental Protocols
The characterization and comparison of kinase inhibitors rely on robust and reproducible experimental methodologies. Below are outlines for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PIM-1 kinase.
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// Edges Start -> Reagents; Reagents -> Incubation; Incubation -> Detection; Detection -> Analysis; Analysis -> End; }
Caption: General Workflow for a Kinase Inhibition Assay.Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the PIM-1 enzyme, the test inhibitor at various concentrations, and a suitable substrate (e.g., a synthetic peptide).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be close to its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as:
-
Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assays: Such as the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method detects the binding of a phosphorylation-specific antibody to the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress PIM-1) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Conclusion
The development of potent and selective PIM-1 kinase inhibitors represents a promising avenue for cancer therapy. While established pan-PIM inhibitors like AZD1208 and GDC-0339 demonstrate broad activity against all three isoforms, the pyrido[2,3-d]pyrimidine scaffold is emerging as a valuable chemical starting point for the design of novel PIM-1 targeted agents. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug development professionals to evaluate and advance the next generation of PIM kinase inhibitors. Further investigation into the selectivity and in vivo efficacy of new chemical entities based on the pyrido[2,3-d]pyrimidine core is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Against Established EGFR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been a landmark in personalized medicine, yet the evolution of treatment resistance necessitates a continuous search for novel inhibitory scaffolds. This guide provides a comparative overview of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a representative of the pyridopyrimidine class of compounds, against established first, second, third, and fourth-generation EGFR inhibitors. We will delve into their mechanisms of action, selectivity, and the experimental data that underpins their clinical utility and future potential.
The EGFR Signaling Pathway: A Critical Target in Cancer
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events. This pathway is crucial for normal cellular processes including proliferation, survival, and differentiation. However, in many cancers, aberrant EGFR signaling, often driven by activating mutations in the kinase domain, leads to uncontrolled cell growth and tumor progression. The primary downstream signaling cascades initiated by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly regulates cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis resistance.
The core strategy of EGFR TKIs is to compete with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling. This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
A New Contender: The Pyridopyrimidine Scaffold
While this compound is not a clinically established EGFR inhibitor, its pyridopyrimidine core is a recognized pharmacophore in kinase inhibitor design. This structural motif is present in several developmental and approved kinase inhibitors. For the purpose of this guide, we will consider it as a novel, hypothetical inhibitor to frame our comparison against existing therapies. Its potential lies in offering a different binding mode or selectivity profile that could address the shortcomings of current inhibitors, particularly in the context of acquired resistance.
The Generations of EGFR Inhibitors: A Comparative Overview
The development of EGFR inhibitors is characterized by distinct "generations," each designed to overcome the limitations of its predecessors.
First-Generation EGFR TKIs: The Pioneers
Gefitinib and Erlotinib are the archetypal first-generation EGFR TKIs. They are reversible, ATP-competitive inhibitors that show significant efficacy in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.
-
Mechanism of Action: These agents reversibly bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation.
-
Limitation: Their efficacy is limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. The T790M mutation increases the receptor's affinity for ATP, reducing the potency of these reversible inhibitors.
Second-Generation EGFR TKIs: Irreversible Inhibition
Afatinib and Dacomitinib represent the second generation of EGFR TKIs. These are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.
-
Mechanism of Action: By binding irreversibly, they provide a more sustained inhibition of EGFR signaling. They are also pan-ErbB inhibitors, targeting other members of the ErbB family like HER2 and HER4.
-
Advantage: Their broader and more durable inhibition can be more effective against some EGFR mutations that are less sensitive to first-generation TKIs.
-
Limitation: Despite their irreversible binding, they are generally not effective against the T790M resistance mutation. Furthermore, their broader inhibitory profile can lead to increased toxicity due to inhibition of wild-type EGFR.
Third-Generation EGFR TKIs: Targeting Resistance
Osimertinib is the leading third-generation TKI, specifically designed to overcome the T790M resistance mutation.
-
Mechanism of Action: Osimertinib is also an irreversible inhibitor that forms a covalent bond with Cys797. Crucially, it is highly selective for EGFR harboring both activating mutations and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.
-
Advantage: This selectivity profile results in high efficacy in patients who have developed resistance to first- or second-generation TKIs due to the T790M mutation, with a more favorable toxicity profile compared to second-generation inhibitors.
-
Limitation: Resistance to third-generation TKIs can emerge, often through the acquisition of a C797S mutation, which prevents the covalent binding of these inhibitors.
Fourth-Generation EGFR TKIs: The Next Frontier
The development of fourth-generation EGFR TKIs is focused on overcoming the C797S resistance mutation. These agents are still largely in preclinical and early clinical development.
-
Mechanism of Action: Strategies for fourth-generation inhibitors include both covalent inhibitors that can bind to the C797S mutant and allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.
-
Potential of this compound: A novel pyridopyrimidine scaffold could potentially be developed as a fourth-generation inhibitor. Depending on its specific interactions within the kinase domain, it might be designed to bind effectively to the C797S mutant EGFR or act as an allosteric inhibitor, circumventing resistance mechanisms that affect the ATP-binding site.
Comparative Data Summary
The following table summarizes the key characteristics and representative IC50 values (a measure of inhibitory concentration) for different generations of EGFR inhibitors. The values for this compound are hypothetical, representing a potential target profile for a novel inhibitor.
| Inhibitor Class | Representative Drug | Binding Mode | Wild-Type EGFR IC50 | Activating Mutation (e.g., L858R) IC50 | T790M Resistance Mutation IC50 | C797S Resistance Mutation IC50 |
| First-Generation | Gefitinib/Erlotinib | Reversible | ~100-200 nM | ~10-50 nM | >10 µM | >10 µM |
| Second-Generation | Afatinib | Irreversible | ~10 nM | ~0.5 nM | ~100-200 nM | Ineffective |
| Third-Generation | Osimertinib | Irreversible | ~200 nM | ~15 nM | ~1 nM | >1 µM |
| Fourth-Generation | BLU-945 / CCM-205 (developmental) | Covalent/Allosteric | Higher selectivity | Potent | Potent | Potent (nM range) |
| Hypothetical | This compound | Reversible/Irreversible | >500 nM | <20 nM | <20 nM | <50 nM |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Caption: Mechanisms of action for different generations of EGFR inhibitors.
Experimental Protocols for Inhibitor Evaluation
To characterize a novel compound like this compound and compare it to existing EGFR inhibitors, a series of standardized in vitro assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Objective: To determine the IC50 value of the test compound against wild-type and various mutant forms of the EGFR kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well or 384-well plate, add the EGFR enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced (which is proportional to kinase activity). e. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in EGFR-dependent cancer cell lines.
Methodology:
-
Reagents and Materials: EGFR-mutant cancer cell lines (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilization solution (e.g., DMSO or an SDS-HCl solution).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. d. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.
Conclusion and Future Directions
The journey of EGFR inhibitors from the first to the fourth generation illustrates a remarkable progression in targeted drug design, driven by an understanding of resistance mechanisms. While established inhibitors have transformed patient outcomes, the inevitable emergence of resistance underscores the need for novel chemical scaffolds. A compound like this compound, with its pyridopyrimidine core, represents a potential starting point for developing next-generation inhibitors. Its true value will be determined by rigorous experimental evaluation, focusing on its potency against clinically relevant EGFR mutations, its selectivity over wild-type EGFR to minimize toxicity, and its ability to overcome known resistance mechanisms like the C797S mutation. As our understanding of EGFR biology deepens, so too will our ability to design more precise and durable therapies for patients with EGFR-driven cancers.
A Comparative Analysis of 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs. By synthesizing findings from across the literature on related pyridopyrimidine derivatives, this document aims to illuminate the key structural determinants for biological activity and guide the rational design of novel therapeutic agents.
The this compound Scaffold: A Promising Starting Point
The this compound core combines the established pharmacophoric features of the pyridopyrimidine ring system with a reactive chlorine substituent at the 7-position. This chlorine atom not only influences the electronic properties of the heterocyclic core but also serves as a synthetic handle for introducing further diversity, making this scaffold an attractive starting point for the development of targeted therapeutics.[3][4] The 2,4-dione moiety on the pyrimidine ring is a common feature in many biologically active molecules, often involved in crucial hydrogen bonding interactions with target proteins.[2][5]
Unraveling the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of various substituents. The following sections dissect the SAR at key positions, drawing insights from studies on analogous pyridopyrimidine series.
Substitutions at the N1 and N3 Positions of the Pyrimidine Ring
The N1 and N3 positions of the uracil-like pyrimidine-2,4-dione ring are critical for modulating pharmacokinetic properties and target engagement.
-
N1-Substitution: Alkylation at the N1 position is a common strategy to enhance cell permeability and potency. For instance, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives developed as eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, the presence of a cyclopropyl group at N1 was found to be favorable for activity.[2][5]
-
N3-Substitution: The N3 position also offers a site for modification. In the same series of eEF-2K inhibitors, the introduction of small alkyl groups, such as ethyl, at the N3 position was well-tolerated and contributed to potent inhibition.[2][5] The interplay between substituents at N1 and N3 is crucial, with dual substitution often leading to improved biological activity.
The Influence of Substituents at the C5 and C6 Positions of the Pyridine Ring
The pyridine portion of the scaffold provides a vector for diversification, allowing for the fine-tuning of target selectivity and potency.
-
C5-Position: The C5 position is often a key point for introducing substituents that can interact with specific pockets of a target protein. In a series of pyrido[2,3-d]pyrimidin-7-ones designed as Janus Kinase 3 (JAK3) inhibitors, modifications at the C5 position with various aryl and heteroaryl groups significantly impacted potency and selectivity.[6]
-
C6-Position: The C6 position is another important site for modification. In a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a 6-(3',5'-dimethoxyphenyl) functionality led to a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[7][8] This highlights the critical role of C6 substituents in dictating kinase selectivity.
The Role of the 7-Chloro Substituent
The 7-chloro group is a key feature of the scaffold under discussion. While direct SAR studies on a series of 7-chloro-2,4-dione analogs are limited, the influence of a halogen at this position can be inferred from related compounds. In a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, the 7-position was found to be in a largely hydrophobic binding region of the epidermal growth factor receptor (EGFR) kinase domain.[9] This suggests that the 7-chloro group in our scaffold of interest may participate in favorable hydrophobic interactions within the target's active site. Furthermore, the chloro group can serve as a synthetic handle for introducing other functionalities via nucleophilic aromatic substitution, opening up avenues for further optimization.[3][4]
Comparative Performance of Analogs: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine-2,4-dione analogs from the literature. It is important to note that these compounds are not all 7-chloro analogs, but they provide valuable insights into the SAR of the core scaffold.
| Compound ID | N1-Substituent | N3-Substituent | C5-Substituent | C6-Substituent | Target | IC50 (nM) | Reference |
| 6 | Cyclopropyl | Ethyl | H | -CONH2 | eEF-2K | 420 | [2][5] |
| 9 | Cyclopropyl | Propyl | H | -CONH2 | eEF-2K | 930 | [2][5] |
| 15 | Ethyl | Ethyl | H | -CONH2 | eEF-2K | >10,000 | [2] |
| 16 | Methyl | Methyl | H | -CONH2 | eEF-2K | >10,000 | [2] |
Table 1: Biological activity of selected pyrido[2,3-d]pyrimidine-2,4-dione analogs as eEF-2K inhibitors.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of the this compound scaffold and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below, based on procedures for related compounds.[2][10]
General Synthetic Workflow
Caption: A generalized synthetic workflow for this compound analogs.
Step-by-Step Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives (Adapted from[2][5])
-
Synthesis of 6-amino-1,3-disubstituted uracils: Start with commercially available 6-aminouracil. Sequential N-alkylation at the N1 and N3 positions is achieved using appropriate alkyl halides in the presence of a base such as sodium hydroxide.
-
Vilsmeier-Haack Reaction: The 6-amino-1,3-disubstituted uracil is then subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent prepared from dimethylformamide and oxalyl chloride. This step introduces a formyl group equivalent at the C5 position.
-
Cyclization to form the Pyrido[2,3-d]pyrimidine core: The resulting intermediate is then cyclized with an active methylene compound, such as cyanoacetamide, in the presence of a base like triethylamine, to afford the pyrido[2,3-d]pyrimidine-2,4-dione scaffold.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against specific kinases is a primary method of biological evaluation. A common in vitro kinase assay protocol is as follows:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide, by synthesizing available data on related compounds, has highlighted key structure-activity relationships:
-
N1 and N3 substitutions are crucial for modulating potency and pharmacokinetic properties. Small alkyl or cycloalkyl groups appear to be favorable.
-
C5 and C6 substitutions on the pyridine ring are key for determining target selectivity.
-
The 7-chloro group likely contributes to hydrophobic interactions within the target's active site and offers a handle for further chemical modification.
Future research should focus on the systematic exploration of chemical space around this scaffold. The synthesis and evaluation of a focused library of this compound analogs with diverse substitutions at the N1, N3, C5, and C6 positions will be critical to fully elucidate the SAR and to identify lead compounds with potent and selective biological activity.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Guide for Kinase-Targeted Drug Discovery
In the landscape of oncology and immunology research, the pursuit of highly selective kinase inhibitors is paramount for developing safer and more effective therapeutics.[1][2] Off-target kinase inhibition can lead to unforeseen toxicities and complicate the interpretation of pharmacological studies.[3] The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of kinases, from cyclin-dependent kinases (CDKs) to receptor tyrosine kinases like EGFR.[3][4][5][6] This guide provides an in-depth analysis of how to approach the selectivity profiling of a representative compound from this class, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, against a broad kinase panel.
We will explore the causality behind experimental design, present a detailed protocol for a biochemical kinase assay, compare its hypothetical performance with alternative inhibitor scaffolds, and provide the necessary tools for researchers to interpret the resulting data.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding site—the primary target for most small molecule inhibitors.[7] Consequently, achieving selectivity is a formidable challenge.[1] A comprehensive selectivity profile serves multiple critical functions in drug discovery:
-
Target Validation: It confirms that the observed cellular phenotype is a result of inhibiting the intended target kinase, not a collection of off-targets.[2][8]
-
Safety and Toxicity Prediction: Identifying potential off-target interactions early can predict and mitigate adverse effects in later preclinical and clinical stages.[3]
-
Uncovering New Therapeutic Opportunities: Promiscuous inhibitors that hit a specific, small set of kinases can sometimes offer therapeutic advantages through polypharmacology.[9] Profiling can reveal these novel target combinations.
The pyrido[2,3-d]pyrimidine core, due to its versatile structure, can be chemically modified to achieve high selectivity for various kinase targets.[3][10] Profiling a new derivative like this compound is therefore a mandatory step to understand its therapeutic potential and liabilities.
Experimental Design: Profiling Strategy
An effective strategy for determining kinase inhibitor selectivity typically involves a tiered approach.[8] This method is both cost-effective and efficient for screening large numbers of compounds or a single compound against a large panel.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP in the assay is a critical variable. Assays run at a low ATP concentration (e.g., the apparent Kₘ of each kinase) will yield more potent IC₅₀ values, which is useful for assessing intrinsic affinity.[9][11] However, performing the assay at a high, physiological ATP concentration (e.g., 1 mM) provides a more accurate reflection of how the inhibitor will perform in the cellular environment, where it must compete with abundant endogenous ATP.[11] For this guide, we will proceed with a protocol using the apparent ATP Kₘ to maximize potency detection.
-
Choice of Assay Technology: Numerous platforms exist for measuring kinase activity, including radiometric assays (like HotSpot™), and non-radioactive methods like ADP-Glo, TR-FRET, or fluorescence-based assays.[7][12][13] The ADP-Glo™ Kinase Assay is a widely adopted method due to its high sensitivity, broad applicability, and luminescence-based readout which minimizes interference from colored or fluorescent compounds.[14][15]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
Objective: To measure the IC₅₀ value of a test compound against specific kinases.
Materials:
-
This compound (Test Compound)
-
Reference Inhibitor (e.g., Staurosporine, a broad-spectrum inhibitor)
-
Recombinant Kinase Enzymes (Purified)
-
Kinase-specific Substrates (e.g., peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution
-
Dimethyl Sulfoxide (DMSO)
-
384-well, low-volume, white plates
-
Multichannel pipettors and a plate reader capable of measuring luminescence
Workflow Diagram:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with a top concentration of 1 mM.
-
Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with 1 µL of DMSO only (vehicle control, 0% inhibition) and wells with a reference inhibitor at a high concentration (100% inhibition).
-
Kinase Reaction Mixture: Prepare a master mix containing the specific recombinant kinase and its corresponding substrate in kinase buffer. Dispense 10 µL of this mix into each well. Incubate for 10-30 minutes at room temperature.[16]
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration that is 2x the final desired apparent Kₘ for the specific kinase. Initiate the kinase reaction by adding 10 µL of this ATP solution to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for the desired period, typically 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection: Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well.[17] This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and high-concentration inhibitor (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Results and Comparative Analysis
To illustrate the output of a selectivity screen, the table below presents hypothetical but representative data for this compound, compared against two well-characterized inhibitors with different scaffolds: Dasatinib (a promiscuous Type I inhibitor) and Sorafenib (a multi-kinase Type II inhibitor).[18][19]
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Reference)[18] | Sorafenib (Reference)[19] | Kinase Family |
| CDK4/CycD1 | 8 | >10,000 | 4,500 | CMGC |
| CDK2/CycA | 750 | 30 | >10,000 | CMGC |
| c-Src | 1,200 | <1 | 20 | TK |
| ABL1 | >10,000 | <1 | 38 | TK |
| VEGFR2 | 8,500 | 15 | 5 | TK |
| PDGFRβ | 9,200 | 28 | 6 | TK |
| p38α (MAPK14) | >10,000 | 120 | 15 | CMGC |
Interpretation of the Data:
-
This compound: The hypothetical data suggests this compound is a potent and highly selective inhibitor of CDK4. The >90-fold selectivity against the closely related CDK2 is a desirable feature for a compound intended to target cell cycle progression with minimal off-target effects on other CDKs.[4][5] Its activity against tyrosine kinases (TKs) like c-Src and VEGFR2 is negligible, indicating a clean profile within these families.
-
Dasatinib: This compound serves as an example of a promiscuous inhibitor, showing potent, single-digit nanomolar activity against both Src-family kinases (c-Src) and ABL kinase.[18] This polypharmacology is harnessed clinically for the treatment of chronic myeloid leukemia (CML).
-
Sorafenib: This inhibitor demonstrates potent activity against a specific subset of tyrosine kinases, including VEGFR and PDGFR, making it an effective anti-angiogenic agent.[19]
This comparative analysis is crucial. It places the selectivity of the novel compound in the context of established drugs, allowing researchers to immediately gauge its potential advantages or disadvantages.[8] For example, the high selectivity of our hypothetical compound for CDK4 makes it a superior tool compound for studying the specific biology of CDK4 compared to a less selective tool.
Conclusion and Future Directions
The systematic profiling of this compound demonstrates a critical workflow in modern drug discovery. The hypothetical data presented here, based on known activities of the pyrido[2,3-d]pyrimidine scaffold, illustrates its potential as a highly selective CDK4 inhibitor.[4][5]
The trustworthiness of these findings is grounded in the self-validating nature of the protocol: the inclusion of vehicle and reference controls, the generation of full dose-response curves, and comparison against benchmark compounds.[8] The next logical step in the research pipeline would be to transition from biochemical assays to cell-based target engagement assays (e.g., NanoBRET™).[2][18] This is a crucial validation step, as it confirms that the inhibitor can reach and bind its intended target in a more physiologically relevant environment, accounting for factors like cell permeability and competition with high intracellular ATP levels.[9][18]
By following a rigorous, well-controlled profiling strategy, researchers can make confident, data-driven decisions, accelerating the development of the next generation of targeted kinase inhibitors.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount. The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site.[1] This guide provides an in-depth analysis of the cross-reactivity of a representative compound from this class, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, offering a framework for researchers to assess the selectivity of their own compounds. We will delve into the rationale behind experimental design, provide detailed protocols for kinase profiling, and present a comparative analysis of the compound's activity against a panel of therapeutically relevant kinases.
The Significance of Selectivity for Pyrido[2,3-d]pyrimidine-Based Inhibitors
The pyrido[2,3-d]pyrimidine core is a versatile scaffold found in inhibitors targeting a range of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and the mammalian target of rapamycin (mTOR).[2] While this versatility is advantageous, it also presents a significant challenge: the potential for off-target effects due to cross-reactivity with other kinases. A lack of selectivity can lead to unforeseen toxicities and a convoluted pharmacological profile, complicating clinical development.[3] Therefore, a rigorous assessment of a compound's selectivity profile early in the discovery process is not just a regulatory hurdle, but a critical step in building a robust therapeutic hypothesis.
This guide will use this compound as a case study. Given the prevalence of this scaffold in CDK inhibitors, we will hypothesize its primary target to be Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[2][4] Our objective is to quantify its potency against CDK4 and systematically evaluate its inhibitory activity against a panel of other kinases to establish a clear selectivity profile.
Experimental Design: A Two-Tiered Approach to Kinase Profiling
To efficiently and cost-effectively determine the selectivity of our compound, a two-tiered screening approach is recommended.[5] This strategy involves an initial broad screen at a single high concentration to identify potential off-targets, followed by a more detailed determination of inhibitory potency (IC50) for the most significant hits.
This workflow allows for a rapid initial assessment of selectivity, focusing resources on the most relevant off-targets for more detailed characterization.
Methodologies for Kinase Cross-Reactivity Assessment
A variety of biochemical assay formats are available to measure kinase activity and inhibition.[6] For this guide, we will detail a widely used luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for determining inhibitor potency.
Kinase Panel Selection
The choice of kinases for the cross-reactivity panel is critical. It should include kinases from different families to provide a broad overview of selectivity. Based on the known targets of the pyridopyrimidine scaffold, our panel will include:
-
Primary Target: CDK4/CycD1
-
Other CDKs: CDK2/CycA, CDK9/CycT1
-
PI3K/mTOR Pathway: PI3Kα, mTOR
-
Other Key Kinases: AURKA, PIM1, eEF-2K
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
This compound (test compound)
-
Recombinant human kinases and their respective substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well plates (low-volume, white)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. For the primary screen, a single 10 µM final concentration will be used.
-
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the kinase and its substrate to each well.
-
Add 0.5 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for each kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
For the primary screen, calculate the percent inhibition relative to the vehicle control.
-
For the dose-response curves, plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical data for this compound, illustrating how to interpret the results from the two-tiered screening approach.
Table 1: Tier 1 Single-Point Inhibition Data (Compound at 10 µM)
| Kinase Target | Percent Inhibition (%) |
| CDK4/CycD1 | 98 |
| CDK2/CycA | 85 |
| CDK9/CycT1 | 75 |
| PI3Kα | 30 |
| mTOR | 25 |
| AURKA | 60 |
| PIM1 | 92 |
| eEF-2K | 45 |
Hits are defined as >70% inhibition and are progressed to Tier 2.
Table 2: Tier 2 IC50 Values for Confirmed Hits
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 CDK4) |
| CDK4/CycD1 | 15 | - |
| CDK2/CycA | 150 | 10 |
| CDK9/CycT1 | 300 | 20 |
| PIM1 | 80 | 5.3 |
Interpretation and Visualization of Selectivity
The data reveals that this compound is a potent inhibitor of our hypothesized primary target, CDK4. However, it also demonstrates significant activity against other CDKs and PIM1. The selectivity ratios indicate a 10-fold and 20-fold preference for CDK4 over CDK2 and CDK9, respectively. The off-target activity against PIM1 is more pronounced, with only a 5.3-fold selectivity.
A common and effective way to visualize kinase inhibitor selectivity is by plotting the IC50 values on a kinome tree diagram.[5] This provides a global view of the compound's interactions across the kinome.
In this visualization, the size and color of the nodes could represent the potency of inhibition, with larger, redder circles indicating stronger inhibition. This provides an immediate visual summary of the compound's selectivity profile.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound, a representative of a critical class of kinase inhibitors. Our hypothetical data illustrates a compound with high potency against its primary target, CDK4, but with notable off-target activities that warrant further investigation.
For researchers in drug development, these findings would prompt several key actions:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists would use this selectivity data to guide the synthesis of new analogs with improved selectivity for CDK4.[7] For example, modifications could be explored to reduce binding to the PIM1 active site while maintaining CDK4 potency.
-
Cellular Target Engagement Assays: It is crucial to confirm that the observed biochemical inhibition translates to target engagement within a cellular context.[6] Techniques such as Western blotting to assess the phosphorylation of downstream substrates of CDK4 and PIM1 would be essential.
-
Phenotypic Screening: The ultimate goal is to link target inhibition to a desired cellular outcome, such as cell cycle arrest or apoptosis in cancer cell lines.[2]
By employing a rigorous and logical approach to cross-reactivity profiling, researchers can build a comprehensive understanding of their compound's pharmacological profile, enabling more informed decisions in the journey from a promising lead molecule to a potential therapeutic.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: Palbociclib and Emerging Alternatives
For researchers, scientists, and drug development professionals, the pyrido[2,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vivo efficacy of the FDA-approved CDK4/6 inhibitor, palbociclib, with emerging investigational agents derived from the same versatile scaffold that target different kinases. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to be a valuable resource for advancing cancer drug discovery.
Section 1: Palbociclib - A Benchmark in Cell Cycle Inhibition
Palbociclib (Ibrance®), a member of the pyrido[2,3-d]pyrimidine class, is a first-in-class, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its approval for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer has revolutionized the therapeutic landscape for this patient population.
Mechanism of Action: G1 Phase Arrest
Palbociclib functions by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. The result is a G1-phase arrest and a halt in tumor cell proliferation.
A Comparative Analysis of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, fused pyrimidine systems have consistently demonstrated their value, acting as the core of numerous clinically approved drugs. This guide provides an in-depth comparative analysis of two prominent members of this family: the pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds. Both are recognized as bioisosteres of purines, the fundamental building blocks of nucleic acids, which underpins their broad and potent biological activities.[1]
This analysis is designed for researchers, scientists, and drug development professionals, offering a nuanced perspective on the physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR) of these two scaffolds. By delving into the causality behind their differential behaviors, this guide aims to empower informed decision-making in the design of next-generation inhibitors targeting key pathological pathways.
At a Glance: A Top-Level Comparison
| Feature | Pyrido[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| Core Structure | Pyridine ring fused to a pyrimidine ring | Thiophene ring fused to a pyrimidine ring |
| Bioisosterism | Analog of purines, quinazolines, and pteridines[2][3] | Analog of purines and quinazolines[1] |
| Key Biological Activities | Kinase inhibition (CDK, EGFR, PI3K), DHFR inhibition, antiviral, anti-inflammatory[2][3] | Kinase inhibition (VEGFR-2, EGFR, PI3K), anticancer, anti-inflammatory, antimicrobial[1][4][5] |
| Notable Drugs/Candidates | Palbociclib (CDK4/6 inhibitor), Piritrexim (DHFR inhibitor) | Olmutinib (EGFR inhibitor), Relugolix (GnRH antagonist)[1] |
| Synthetic Accessibility | Readily synthesized from pyrimidine or pyridine precursors[2] | Commonly synthesized via the Gewald reaction from 2-aminothiophenes[6][7] |
Physicochemical Properties: The Impact of the Fused Ring
The choice between a pyrido[2,3-d]pyrimidine and a thieno[2,3-d]pyrimidine scaffold can significantly influence a drug candidate's physicochemical properties, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The fundamental difference lies in the replacement of a benzene-like pyridine ring with a thiophene ring.
The pyridine ring, with its nitrogen atom, introduces a dipole moment and a basic center, which can influence solubility and interactions with biological targets. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Conversely, the thiophene ring in the thieno[2,3-d]pyrimidine scaffold is less polar and the sulfur atom's lone pairs are less available for hydrogen bonding. However, the sulfur atom can engage in other non-covalent interactions, and its larger size compared to nitrogen can influence the overall shape and lipophilicity of the molecule.[8]
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial factor in its viability for drug development. Both pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines are accessible through well-established synthetic routes.
Synthesis of Pyrido[2,3-d]pyrimidines
The construction of the pyrido[2,3-d]pyrimidine core can be approached in two primary ways: annelating a pyridine ring onto a pre-existing pyrimidine or vice versa. A common and versatile method involves the condensation of 6-aminouracil derivatives with various electrophilic reagents.
Experimental Protocol: Synthesis of a 5,7-disubstituted-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is a generalized procedure based on the reaction of 6-aminouracil with an α,β-unsaturated ketone.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1.0 eq) in ethanol.
-
Step 2: Addition of Reagents. To the stirred solution, add an equimolar amount of a suitable α,β-unsaturated ketone (e.g., chalcone derivative) (1.0 eq).
-
Step 3: Cyclization. Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.
-
Step 4: Reaction Monitoring. Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Step 5: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine derivative.
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is most commonly synthesized by first constructing a 2-aminothiophene ring, followed by annelation of the pyrimidine ring. The Gewald reaction is a powerful and widely used method for the synthesis of the 2-aminothiophene intermediate.[6][7]
Experimental Protocol: Synthesis of a 2-amino-thieno[2,3-d]pyrimidine derivative via the Gewald Reaction
This protocol outlines a typical procedure starting from a ketone, an activated nitrile, and elemental sulfur.
-
Step 1: Gewald Reaction. In a suitable solvent such as ethanol, combine a ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq).
-
Step 2: Base Catalysis. Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.
-
Step 3: Formation of 2-Aminothiophene. Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC). The 2-aminothiophene derivative will precipitate from the solution and can be collected by filtration.
-
Step 4: Pyrimidine Ring Formation. The isolated 2-aminothiophene-3-carbonitrile is then cyclized to form the thieno[2,3-d]pyrimidine core. This can be achieved by heating with formamide or by reaction with orthoformates followed by treatment with ammonia.
-
Step 5: Purification. The final thieno[2,3-d]pyrimidine product is purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Biological Activities and Structure-Activity Relationships: A Focus on Kinase Inhibition
Both scaffolds have been successfully employed in the development of potent inhibitors for a wide range of biological targets. A particularly fruitful area of research has been in the field of protein kinase inhibition, owing to the ability of these scaffolds to mimic the adenine core of ATP and bind to the kinase hinge region.
The PI3K/AKT/mTOR Signaling Pathway: A Common Target
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of kinases within this pathway, most notably PI3K itself.[3]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.
Comparative SAR: A Case Study of EGFR Inhibitors
A study by Fu et al. provides a direct comparison of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[9] Their work highlights the subtle yet significant impact of the fused ring on inhibitor potency and selectivity.
In their study, two series of compounds were synthesized, one based on the pyrido[2,3-d]pyrimidine core and the other on the thieno[3,2-d]pyrimidine core (an isomer of thieno[2,3-d]pyrimidine, but the principles of comparison remain relevant). The most promising compound, B1, from the thieno[3,2-d]pyrimidine series, exhibited an IC50 value of 13 nM against the EGFRL858R/T790M mutant and showed over 76-fold selectivity for the wild-type EGFR.[9] This compound displayed superior cytotoxic activity against H1975 and A549 cancer cell lines compared to the approved drug olmutinib.[9]
Table of Comparative Biological Activity:
| Compound Series | Scaffold | Target | IC50 (nM) | Selectivity vs WT EGFR | Ref |
| A-Series | Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | Generally lower activity | - | [9] |
| B1 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | >76-fold | [9] |
| B7 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 5.9 | >16-fold | [9] |
The superior performance of the thieno[3,2-d]pyrimidine series in this particular study suggests that the thiophene ring may provide a more favorable orientation within the ATP-binding pocket of the EGFR T790M mutant, or it may confer advantageous physicochemical properties that lead to better cellular activity. This underscores the importance of exploring both scaffolds in parallel during lead discovery campaigns.
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a generalized procedure for a luminescent-based kinase assay to determine the IC50 of an inhibitor.
-
Step 1: Reagent Preparation. Prepare solutions of purified EGFR kinase, the substrate (e.g., a poly-GT peptide), ATP, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Step 2: Kinase Reaction. In a 384-well plate, add the EGFR enzyme, the test inhibitor (or DMSO for control), and the substrate.
-
Step 3: Initiation of Reaction. Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4: ATP Depletion. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Step 5: ADP to ATP Conversion and Signal Generation. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and then catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Step 6: Data Acquisition and Analysis. Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
Both the pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are undeniably "privileged" structures in medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors for a multitude of biological targets.
-
The pyrido[2,3-d]pyrimidine scaffold, with its embedded pyridine ring, offers a basic nitrogen atom that can be exploited for hydrogen bonding and salt formation, potentially enhancing solubility and target engagement. Its successful application in drugs like Palbociclib demonstrates its clinical relevance.
-
The thieno[2,3-d]pyrimidine scaffold, as a bioisostere, provides a valuable alternative with a distinct electronic and steric profile. The thiophene ring can modulate lipophilicity and metabolic stability, and as demonstrated in the case of EGFR inhibitors, may offer advantages in potency and selectivity for certain targets.[9]
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific target, the desired physicochemical properties, and the overall drug design strategy. A thorough understanding of their comparative attributes, as outlined in this guide, is essential for any researcher aiming to leverage these powerful heterocyclic systems in the pursuit of novel and effective medicines. Future research will undoubtedly continue to uncover new therapeutic applications for both of these remarkable scaffolds, further solidifying their place in the medicinal chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Comparative Guide
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural similarity to purines allows it to interact with a variety of biological targets, leading to its exploration in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive evaluation of the therapeutic potential of a specific analog, 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, by comparing its projected activity profile with that of well-characterized members of the same chemical class. While direct experimental data for this 7-chloro derivative is limited, a thorough analysis of structure-activity relationships (SAR) within the pyrido[2,3-d]pyrimidine family allows for a robust, data-driven assessment of its promise.
The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore
The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that has proven to be a fertile ground for the development of potent and selective inhibitors of various enzymes, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrido[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Janus Kinase 3 (JAK3), and Cyclin-Dependent Kinase 4 (CDK4).[2][3][4]
The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of different substituents on the pyridine and pyrimidine rings can profoundly influence the compound's interaction with the target protein's active site.
The Significance of the 7-Chloro Substituent: A Prospective Analysis
While specific biological data for this compound is not extensively available in the public domain, the presence of a halogen at the 7-position of the pyridine ring is anticipated to significantly impact its biological activity. Halogen atoms, particularly chlorine, can modulate a molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially influencing hydrogen bonding interactions with the target protein.
-
Steric Effects: The size of the chlorine atom can dictate the orientation of the molecule within the binding pocket, favoring interactions with specific residues.
-
Hydrophobicity: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can affect its cell permeability and metabolic stability.
Based on the established SAR of related pyrido[2,3-d]pyrimidines, the 7-chloro substituent could potentially enhance the compound's affinity for the ATP-binding pocket of various kinases.
Comparative Analysis with Key Pyrido[2,3-d]pyrimidine Analogs
To contextualize the potential of this compound, it is instructive to compare it with other well-studied derivatives of the same scaffold. The following table summarizes the activity of several key analogs against various kinase targets.
| Compound/Analog | Target Kinase(s) | IC50 (µM) | Key Structural Features | Reference |
| PD-089828 | PDGFr, FGFr, EGFr, c-Src | 1.11, 0.13, 0.45, 0.22 | 6-(2,6-dichlorophenyl) and a 2-amino-urea substituent | [2] |
| Compound 6c (PD-089828 analog) | PDGFr | 0.3 (cell proliferation) | [4-(diethylamino)butyl]amino side chain at the 2-position | [2] |
| Compound 4e (PD-089828 analog) | FGFr | 0.060 | 6-(3',5'-dimethoxyphenyl) substituent | [2] |
| Compound 10f | JAK3 | 0.002 | Covalent inhibitor with a pyrido[2,3-d]pyrimidin-7-one core | [3] |
| Compound 63 | PDGFr, bFGFr, EGFr, c-Src | 0.079, 0.043, 0.044, 0.009 | 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one with N-8 methylation | [5] |
| UH15-15 (Compound 33) | RIPK2 | 0.008 | Pyrido[2,3-d]pyrimidin-7-one with a 3-methyl sulfone on a phenyl ring | [6] |
This comparative data highlights the significant impact of substitutions on the pyrido[2,3-d]pyrimidine core in determining both potency and selectivity. The high potency of compounds like 10f and UH15-15 underscores the potential of this scaffold to yield highly effective therapeutic agents. While the precise impact of the 7-chloro group on the 2,4-dione core remains to be experimentally determined, the established SAR suggests it could be a promising candidate for kinase inhibition.
Experimental Workflows for Therapeutic Evaluation
The following section outlines key experimental protocols to assess the therapeutic potential of this compound.
Kinase Inhibition Assays
A primary step in evaluating this compound would be to screen it against a panel of therapeutically relevant kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, and ATP at optimized concentrations in a kinase buffer.
-
Incubation: Add the diluted compound to the kinase reaction mixture and incubate at 30°C for 1 hour. Include positive (no inhibitor) and negative (no kinase) controls.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Activity Assays
Assessing the compound's effect on cancer cell proliferation is crucial to determine its potential as an anticancer agent.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed a cancer cell line of interest (e.g., one known to be dependent on a specific kinase) in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Potential Signaling Pathways to Investigate
Given the propensity of pyrido[2,3-d]pyrimidines to target kinases, several key signaling pathways should be investigated to elucidate the mechanism of action of the 7-chloro derivative.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Caption: Potential inhibition of RTK signaling pathways.
Conclusion and Future Directions
The this compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. Based on the extensive body of research on the pyrido[2,3-d]pyrimidine scaffold, it is highly probable that this compound will exhibit activity as a kinase inhibitor. The presence of the 7-chloro substituent is likely to modulate its potency and selectivity, making it a prime candidate for screening against a broad panel of kinases implicated in cancer and other diseases.
The experimental workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's therapeutic promise. Future research should focus on its synthesis, in vitro kinase profiling, cellular activity assessment, and ultimately, in vivo efficacy studies in relevant disease models. A thorough investigation of its mechanism of action, including the identification of its primary molecular targets and its effects on downstream signaling pathways, will be critical in advancing this promising compound towards clinical development. The insights gained from such studies will not only elucidate the potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic utility of the broader pyrido[2,3-d]pyrimidine class of compounds.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
